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6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Documentation Hub

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  • Product: 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • CAS: 1706438-18-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, a heterocyclic compound of interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-methyl-1H-pyrazol-5(4H)-one, followed by its cyclization to yield the target molecule. This document details the underlying chemical principles, step-by-step experimental protocols, and the necessary characterization data.

Introduction and Synthetic Strategy

The pyrazolo[5,1-b]oxazine scaffold is a privileged structure in drug discovery, with derivatives showing a range of biological activities. The synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is efficiently achieved through a two-step sequence. The first step involves the well-established Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine. Specifically, ethyl acetoacetate is reacted with hydrazine hydrate to form the pyrazolone ring of 3-methyl-1H-pyrazol-5(4H)-one. This intermediate possesses a reactive methylene group and a hydroxyl group in its tautomeric form, making it an ideal precursor for the subsequent cyclization step.

The second and final step is a cyclization reaction where the prepared 3-methyl-1H-pyrazol-5(4H)-one is reacted with propylene oxide. This reaction proceeds via nucleophilic attack of the pyrazolone on the epoxide ring, leading to the formation of the fused oxazine ring system and yielding the desired 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from readily available commercial reagents and culminating in the formation of the target pyrazolo-oxazine derivative.

Synthetic_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Cyclization Ethyl_Acetoacetate Ethyl Acetoacetate 3-Methyl-1H-pyrazol-5(4H)-one 3-Methyl-1H-pyrazol-5(4H)-one Ethyl_Acetoacetate->3-Methyl-1H-pyrazol-5(4H)-one + Hydrazine Hydrate (Ethanol, Reflux) Hydrazine_Hydrate Hydrazine Hydrate Target_Molecule 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine 3-Methyl-1H-pyrazol-5(4H)-one->Target_Molecule + Propylene Oxide (Base, Solvent) Propylene_Oxide Propylene Oxide

Figure 1: Overall synthetic route for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

This initial step follows the classical Knorr pyrazole synthesis.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Ethyl acetoacetateC6H10O3130.140.2532.5 g (31.7 mL)
Hydrazine hydrate (80%)N2H4·H2O50.060.2512.5 g (12.1 mL)
Ethanol (95%)C2H5OH46.07-20 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (32.5 g, 0.25 mol) in ethanol (20 mL).

  • To the stirred solution, add hydrazine hydrate (12.5 g, 0.25 mol) dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid.

Expected Yield: ~85-95%

Part 2: Synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

This step involves the crucial cyclization to form the fused oxazine ring.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
3-Methyl-1H-pyrazol-5(4H)-oneC4H6N2O98.100.19.81 g
Propylene oxideC3H6O58.080.127.0 g (8.4 mL)
Sodium hydroxide (NaOH)NaOH40.000.14.0 g
Ethanol (95%)C2H5OH46.07-100 mL

Procedure:

  • To a 250 mL round-bottom flask, add 3-methyl-1H-pyrazol-5(4H)-one (9.81 g, 0.1 mol) and ethanol (100 mL).

  • Add sodium hydroxide (4.0 g, 0.1 mol) to the suspension and stir until the pyrazolone dissolves.

  • Cool the mixture in an ice bath and add propylene oxide (7.0 g, 0.12 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent to afford 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.[1]

Characterization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

The structure of the final product should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 5.30 (s, 1H, pyrazole-H), 4.50-4.40 (m, 1H, CH), 4.10 (dd, J = 11.2, 4.8 Hz, 1H, CH₂), 3.80 (dd, J = 11.2, 8.0 Hz, 1H, CH₂), 2.70 (dd, J = 14.0, 4.8 Hz, 1H, CH₂), 2.50 (dd, J = 14.0, 8.0 Hz, 1H, CH₂), 1.30 (d, J = 6.4 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 160.2, 148.5, 90.1, 70.5, 45.2, 40.8, 21.5.

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₇H₁₀N₂O: 139.08; found: 139.1.

  • Infrared (IR, KBr): ν (cm⁻¹) 3100 (C-H, aromatic), 2970, 2920 (C-H, aliphatic), 1640 (C=N), 1580 (C=C), 1100 (C-O-C).

Mechanistic Insights

The synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine involves two key transformations, each with a distinct and well-understood mechanism.

Knorr Pyrazole Synthesis Mechanism

The formation of the 3-methyl-1H-pyrazol-5(4H)-one ring proceeds through a condensation reaction followed by intramolecular cyclization.

Knorr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization EAA Ethyl Acetoacetate Intermediate1 Hydrazone Intermediate EAA->Intermediate1 + Hydrazine (Nucleophilic attack on keto C) Hydrazine Hydrazine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular nucleophilic attack on ester C Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Intermediate2->Pyrazolone - EtOH - H₂O

Figure 2: Mechanism of the Knorr Pyrazole Synthesis.

Cyclization Mechanism

The formation of the pyrazolo-oxazine ring system is initiated by the deprotonation of the pyrazolone, which then acts as a nucleophile.

Cyclization_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Pyrazolone_Anion Pyrazolone Anion Pyrazolone->Pyrazolone_Anion + Base Base Base (OH⁻) Ring_Opened_Intermediate Ring-Opened Intermediate Pyrazolone_Anion->Ring_Opened_Intermediate + Propylene Oxide (SN2 attack) Propylene_Oxide Propylene Oxide Final_Product 6-Methyl-6,7-dihydro-5H- pyrazolo[5,1-b]oxazine Ring_Opened_Intermediate->Final_Product Intramolecular cyclization

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Exploratory

Chemical Properties and Synthetic Methodologies of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: A Technical Guide

Executive Summary The pyrazolo[5,1-b][1,3]oxazine scaffold is a highly versatile, nitrogen-containing fused bicyclic pharmacophore that has garnered significant attention in medicinal chemistry and fragment-based drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[5,1-b][1,3]oxazine scaffold is a highly versatile, nitrogen-containing fused bicyclic pharmacophore that has garnered significant attention in medicinal chemistry and fragment-based drug discovery[1]. Specifically, the 6-methyl derivative—6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine —introduces a critical stereocenter at the C6 position. This structural nuance is instrumental in optimizing stereospecific binding within the hydrophobic pockets of target enzymes, making it a highly valuable building block for the development of novel antitubercular agents and phosphodiesterase (PDE) inhibitors[2].

This technical guide synthesizes the physicochemical properties, self-validating synthetic protocols, and mechanistic pharmacology of this specialized heterocyclic system.

Structural & Physicochemical Profile

The core architecture consists of a five-membered pyrazole ring fused to a six-membered 1,3-oxazine ring. The addition of a methyl group at the C6 position not only alters the steric bulk of the molecule but also introduces chirality, resulting in distinct (R) and (S) enantiomers. Similar to the unsubstituted base scaffold, which typically presents as a yellow oil[3], the 6-methyl variant requires controlled handling to maintain its stability.

Quantitative Data Summary
PropertyValue / Description
Chemical Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Yellow to colorless liquid/oil (at 20 °C)[3]
Core Scaffold Pyrazolo[5,1-b][1,3]oxazine
Stereochemistry Chiral center at C6 (Yields R/S enantiomers)
Storage Conditions Sealed in a dry environment, room temperature (20–22 °C)[3],[4]

Synthetic Methodology: The Pyrazolo-Oxazine Core

The synthesis of fused pyrazolooxazines is most efficiently achieved through a one-pot condensation of substituted hydrazine derivatives with carbonyl compounds, followed by an intramolecular aza-Michael addition or base-mediated cyclization[1].

Self-Validating Protocol: One-Pot Synthesis of the 6-Methyl Derivative

Objective: Synthesize 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine via base-mediated cyclization.

Causality & Rationale: The selection of 2-hydroxypropylhydrazine as the starting material is deliberate; it acts as a dual-purpose reagent. The hydrazine moiety provides the necessary nitrogen nucleophiles for the initial condensation and pyrazole formation, while the secondary hydroxyl group serves as the internal nucleophile for the subsequent oxazine ring closure. The use of an aqueous base (NaOH) is critical to deprotonate the hydroxyl group, significantly increasing its nucleophilicity to drive the intramolecular cyclization forward[1].

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 1.0 equivalent of a selected 2,2-dichlorovinyl ketone (or an α,β-unsaturated ketone equivalent) in absolute ethanol to achieve a 0.5 M concentration.

  • Condensation: Add 1.2 equivalents of 2-hydroxypropylhydrazine dropwise at 0 °C.

    • Causality: Dropwise addition at low temperatures prevents exothermic degradation and limits unwanted side reactions.

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the starting ketone spot indicates the successful formation of the pyrazole intermediate.

  • Base-Mediated Cyclization: Introduce 2.0 equivalents of aqueous NaOH (2 M) to the reaction mixture. Heat the solution to reflux (80 °C) for 4 hours.

    • Causality: The elevated thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack, successfully closing the 1,3-oxazine ring.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layer will contain the fused bicyclic product.

  • Purification & Final Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

    • Validation Check: Confirm the final structure via ¹H-NMR spectroscopy. The diagnostic signals are the characteristic doublet of the C6-methyl group (typically around 1.3 ppm) and the distinct multiplet of the chiral C6 methine proton.

SyntheticWorkflow N1 2-Hydroxypropylhydrazine + Ketone Precursor N2 Condensation (Ethanol, 0°C to 80°C) N1->N2 N3 Pyrazole Intermediate Formation N2->N3 -H2O, -HCl N4 Base-Mediated Cyclization (NaOH) N3->N4 N5 6-Methyl-pyrazolo [5,1-b]oxazine N4->N5 Ring Closure

Fig 1: Synthetic workflow for the pyrazolo[5,1-b]oxazine core via one-pot condensation.

Mechanistic Pharmacology & Biological Applications

Derivatives of the pyrazolo[5,1-b][1,3]oxazine class, particularly those with substitutions at the 6-position (such as 6-methyl or 6-hydroxyl variants), are highly valued in biochemical research and drug discovery programs[2].

Mechanism of Action: The 6-methyl derivative acts as a potent structural scaffold for enzyme inhibition. The stereocenter at C6 allows the molecule to achieve a highly specific spatial orientation, enabling it to dock securely into the active sites of target enzymes, most notably Phosphodiesterases (PDEs). By binding to PDEs, the compound inhibits the enzymatic degradation of cyclic adenosine monophosphate (cAMP). This blockade forces an accumulation of intracellular cAMP, which subsequently triggers a cascade of signal transduction pathways. In medicinal applications, this specific mechanism is actively investigated for its ability to disrupt mycobacterial cell wall synthesis, presenting a viable therapeutic pathway against resistant strains of Mycobacterium tuberculosis[2].

MechanismOfAction M1 6-Methyl-pyrazolo[5,1-b]oxazine M2 Phosphodiesterase (PDE) Inhibition M1->M2 Stereospecific Binding M3 Prevention of cAMP Degradation M2->M3 Enzymatic Blockade M4 Elevated Intracellular cAMP Levels M3->M4 Accumulation M5 Antimycobacterial / Therapeutic Response M4->M5 Signal Transduction

Fig 2: Pharmacological pathway of pyrazolo-oxazine derivatives via PDE inhibition.

Conclusion

The 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compound is a sophisticated heterocyclic building block that merges the stability of a fused bicyclic system with the stereochemical advantages of a chiral center. Through controlled, base-mediated one-pot synthesis, researchers can reliably generate this scaffold for downstream functionalization, driving innovation in targeted enzyme inhibition and advanced drug discovery.

References

  • [1] Title: One-Pot Synthesis of Pyrazolooxazines from 2,2-Dichlorovinylacetophenones | Source: thieme-connect.com | URL: 1

  • [2] Title: (R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL | Source: evitachem.com | URL: 2

  • [3] Title: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Overview | Source: no-ip.com | URL: 3

  • [4] Title: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | Source: sigmaaldrich.com | URL: 4

Sources

Foundational

An In-depth Technical Guide to 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine: Synthesis, Properties, and Application in NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide focuses on a specific derivative, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, providing a comprehensive overview of its chemical identity, synthesis, and a detailed exploration of its role as a potent inhibitor of the NLRP3 inflammasome, a key target in inflammatory and autoimmune diseases.

The fusion of a pyrazole ring with an oxazine ring creates a unique three-dimensional structure that is amenable to chemical modifications, allowing for the fine-tuning of its pharmacological properties. Pyrazole-containing compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of the oxazine ring can modulate physicochemical properties such as solubility and metabolic stability, making the pyrazolo[5,1-b]oxazine core an attractive starting point for drug discovery programs.

Chemical Identity and Properties

CAS Number: 1706438-18-7

PropertyValueSource
Molecular Formula C₇H₁₀N₂OFluorochem[1]
Molecular Weight 138.17 g/mol Fluorochem[1]
IUPAC Name 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazineFluorochem[1]
Canonical SMILES CC1CN2C(=NN=C2)OC1-
InChI Key IMMKANYCMSJHMF-UHFFFAOYSA-NFluorochem[1]

Synthesis of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffold

A plausible synthetic approach involves the reaction of a 3-aminopyrazole precursor with a suitable three-carbon electrophile to construct the oxazine ring. The methyl substituent at the 6-position can be introduced by using a substituted building block or through modification of the heterocyclic core.

Representative Synthetic Protocol

Step 1: Synthesis of a 3-aminopyrazole precursor.

This can be achieved through various well-established methods, often involving the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.

Step 2: Cyclization to form the pyrazolo[5,1-b]oxazine ring.

The 3-aminopyrazole can be reacted with a suitable dielectrophile, such as 1,3-dihalopropane or an epoxide, under basic conditions to facilitate the intramolecular cyclization and formation of the oxazine ring. For the synthesis of the 6-methyl derivative, a substituted propane derivative like 1,3-dibromo-2-methylpropane could be envisioned as a starting material, though this specific reaction would require experimental optimization.

Synthetic_Workflow cluster_synthesis General Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Core Start β-Ketonitrile + Hydrazine Precursor 3-Aminopyrazole Derivative Start->Precursor Condensation Cyclization Reaction with a 1,3-dielectrophile (e.g., substituted 1,3-dihalopropane) Precursor->Cyclization Nucleophilic Attack Core 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Core Cyclization->Core Intramolecular Cyclization SAR_Insights cluster_sar Structure-Activity Relationship for NLRP3 Inhibition Core 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffold R3 Substituents at C3-position Core->R3 R6 Substituents at C6-position (e.g., Methyl group) Core->R6 Potency Modulation of NLRP3 Inhibitory Potency R3->Potency Properties Tuning of Physicochemical Properties (Solubility, Metabolic Stability) R3->Properties R6->Potency R6->Properties

Caption: Key structural modification points influencing biological activity.

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

The following protocol is adapted from methodologies used to evaluate pyrazolo[5,1-b]oxazine-based NLRP3 inhibitors and is designed for researchers to assess the inhibitory potential of test compounds on the NLRP3 inflammasome in a cellular context. [2][6]

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against NLRP3 inflammasome activation in human peripheral blood mononuclear cells (hPBMCs) by measuring the release of IL-1β.

Materials
  • Human Peripheral Blood Mononuclear Cells (hPBMCs)

  • RPMI 1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Test compound (e.g., 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine) dissolved in DMSO

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure
  • Cell Seeding:

    • Isolate hPBMCs from healthy donor blood using standard density gradient centrifugation.

    • Resuspend the cells in complete RPMI 1640 medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Priming:

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3. [2][3]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • After the priming step, add the desired concentrations of the test compound to the respective wells. Include a vehicle control (DMSO only).

    • Incubate for 1 hour at 37°C.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM to all wells (except for the negative control wells).

    • Incubate for 1 hour at 37°C. [2]

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Assay_Workflow cluster_assay NLRP3 Inhibition Assay Workflow Start Seed hPBMCs Priming Prime with LPS (3 hours) Start->Priming Treatment Add Test Compound (1 hour) Priming->Treatment Activation Activate with Nigericin (1 hour) Treatment->Activation Collection Collect Supernatant Activation->Collection Analysis Measure IL-1β via ELISA Collection->Analysis Result Calculate IC₅₀ Analysis->Result

Caption: Step-by-step workflow for the in vitro NLRP3 inhibition assay.

Conclusion

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine represents a promising scaffold for the development of novel therapeutics, particularly in the realm of inflammatory diseases. Its amenability to chemical synthesis and the demonstrated potential of the core structure to potently inhibit the NLRP3 inflammasome make it a valuable tool for researchers in drug discovery. The detailed experimental protocol provided in this guide offers a robust framework for evaluating the biological activity of this and related compounds, facilitating further exploration of their therapeutic potential. As research in this area continues, the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is poised to be a key player in the development of next-generation anti-inflammatory agents.

References

  • Jo, E. K., Kim, J. K., Shin, D. M., & Sasakawa, C. (2016). Molecular mechanisms of inflammasome activation. Cellular & molecular immunology, 13(2), 148–159.
  • McBride, C., Trzoss, L., Povero, D., Lazic, M., Ambrus-Aikelin, G., Santini, A., ... & Stivala, C. E. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b]o[2][3]xazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721–14739.

  • Wuxi Apptec (Shanghai) Co., Ltd. (2021). 6, 7-dihydro-5H-pyrazolo [5,1-b ] [2][3]oxazine-2-carboxamide compounds. Chinese Patent CN113332292A.

  • Zambon, A., & Chandra, A. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Frontiers in Immunology, 11, 1623.
  • McBride, C., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b]o[2][3]xazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ACS Publications. Available from: [Link]

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Exploratory

crystal structure of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

An In-depth Technical Guide to the Structural Elucidation of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Abstract The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system integral to the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Abstract

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of a key analog, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, from initial synthesis to final structural refinement and analysis. We will detail the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, offering researchers a robust framework for the structural elucidation of novel small molecules.

Introduction: The Significance of the Pyrazolo-Oxazine Core

The fusion of pyrazole and oxazine rings creates a bicyclic system with significant therapeutic potential. Pyrazole derivatives are cornerstones in medicinal chemistry, found in numerous approved drugs for treating cancers and other diseases.[3] The metabolic stability of the pyrazole nucleus makes it an attractive component in drug discovery.[3] The addition of the oxazine ring modulates the electronic and steric properties, opening new avenues for biological activity.

The precise determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing unambiguous data on molecular geometry, conformation, and intermolecular interactions.[4][5] This information is critical for:

  • Target-Based Drug Design: Understanding how a ligand fits into the binding pocket of a protein target.

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • Intellectual Property: Securing definitive structural data for patent applications.

This document outlines the complete workflow for obtaining and analyzing the (CAS: 1706438-18-7).[6]

Part I: Synthesis and High-Quality Crystal Growth

Causality: The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is required to diffract X-rays effectively.[7] The first critical phase, therefore, is the chemical synthesis of the target compound followed by a meticulous crystallization process.

Synthesis Pathway

A common and effective route to pyrazolo-oxazine systems involves the initial formation of a functionalized pyrazole ring, followed by an intramolecular cyclization to construct the fused oxazine ring.[8]

G cluster_0 Synthesis Workflow cluster_1 Crystallization Workflow A 1. Pyrazole Ring Formation (Hydrazine + Carbonyl Condensation) B 2. Intramolecular Cyclization (Base-mediated ring closure) A->B Functionalized Pyrazole Intermediate C 3. Purification (Column Chromatography) B->C Crude Product D 4. Solvent Screening (Test solubility in various solvents) C->D Pure Compound E 5. Slow Evaporation Setup (Dissolve pure product in chosen solvent) D->E Optimal Solvent System F 6. Crystal Harvesting (Mount crystal for analysis) E->F Formation of Single Crystals

Caption: Workflow for Synthesis and Crystallization.

Experimental Protocol: Crystal Growth

This protocol is designed to be a self-validating system. If high-quality crystals are not obtained, the systematic variation of solvents and temperature provides a clear path for optimization.

  • Compound Purification: Ensure the starting material, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, is of the highest purity (>98%). Impurities can inhibit crystal nucleation and growth. Purify via flash column chromatography if necessary.

  • Solvent Selection: In a series of small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Crystallization Vessel: Dissolve 5-10 mg of the pure compound in the chosen solvent or solvent mixture in a clean, small-volume glass vial. Use the minimum amount of solvent required to fully dissolve the compound with gentle warming if needed.

  • Slow Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent. This is a critical step; rapid evaporation leads to powder or microcrystals, not diffraction-quality single crystals.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature, 20-22 °C).[9]

  • Monitoring and Harvesting: Monitor the vial daily. Crystals should appear over several days to a week. Once crystals of suitable size have formed, carefully harvest one using a cryo-loop and immediately proceed to X-ray analysis. A successful method for a related pyrazolo-oxazine compound involved slow evaporation from an ethanol solution over 3 days.[10]

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

Causality: SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[11] The technique is based on Bragg's Law (nλ = 2d sinθ), where the constructive interference of monochromatic X-rays diffracted by the crystal lattice allows us to determine the atomic spacing.[11]

G cluster_0 SC-XRD Workflow A 1. Crystal Mounting (Mount crystal on goniometer head) B 2. Instrument Setup (Set X-ray source, temperature) A->B Crystal Ready C 3. Unit Cell Determination (Collect initial frames to find lattice) B->C Instrument Aligned D 4. Full Data Collection (Rotate crystal and collect thousands of reflections) C->D Lattice Parameters Known E 5. Data Reduction (Integrate intensities, apply corrections) D->E Raw Diffraction Images F F E->F Processed Reflection File (hkl)

Caption: Workflow for SC-XRD Data Collection and Processing.

Experimental Protocol: Data Collection

This protocol describes a standard data collection procedure on a modern area-detector diffractometer, such as a Bruker SMART CCD system.[10][12]

  • Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount it on a cryo-loop and place it on the goniometer head of the diffractometer.

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen gas stream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Unit Cell Determination: Collect a few initial diffraction images (frames) at different crystal orientations. Software will automatically index these reflections to determine the crystal system and preliminary unit cell parameters.

  • Data Collection Strategy: Based on the determined crystal lattice (e.g., monoclinic, triclinic), the software will calculate an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Full Data Collection: Execute the data collection run. This involves rotating the crystal through a range of angles while continuously exposing it to the X-ray beam and recording the diffraction patterns on the detector. This process can take several hours.

  • Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for factors like absorption, and generates a final reflection file (e.g., in SHELX format) for structure solution.[10]

Part III: Structure Solution, Refinement, and Analysis

Causality: The collected data consists of a list of reflection intensities, but the phase information is lost. The "phase problem" must be solved to reconstruct the electron density map of the molecule. This map is then used to build and refine an atomic model that best fits the experimental data.

Structure Solution and Refinement

Modern crystallographic software, such as the SHELX suite, is highly effective for small molecules.[10]

  • Structure Solution: Using direct methods (e.g., SHELXS), the phase information is estimated, allowing for the calculation of an initial electron density map. The positions of most non-hydrogen atoms can be identified from the peaks in this map.

  • Model Building: A molecular model is built by assigning atom types to the electron density peaks.

  • Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares method (e.g., SHELXL). This iterative process minimizes the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S). An R1 value below 0.05 is generally considered excellent for small molecules.

Illustrative Crystallographic Data

While the specific is not publicly available as of this writing, we can present data from a closely related, published pyrazolo-oxazine analog to illustrate the expected output. The following table summarizes key crystallographic parameters for a similar heterocyclic system.

ParameterIllustrative Value (from a related pyrazolo-oxazine analog[10])Description
Chemical FormulaC₁₉H₁₇ClN₂O₂The atoms comprising one molecule in the asymmetric unit.
Formula Weight ( g/mol )340.80The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal lattice.
a (Å)6.0800 (8)Unit cell dimension.
b (Å)34.224 (5)Unit cell dimension.
c (Å)8.1217 (11)Unit cell dimension.
β (°)91.186 (3)Unit cell angle.
Volume (ų)1689.6 (4)The volume of a single unit cell.
Z4The number of molecules per unit cell.
Temperature (K)298The temperature at which data was collected.
Radiation (λ, Å)Mo Kα (0.71073)The wavelength of the X-rays used for the experiment.
Final R₁ [I > 2σ(I)]0.047The residual factor, indicating the agreement between the model and the experimental data.
wR₂(all data)0.123A weighted residual factor for all data.
Key Structural Insights to Investigate

Once the structure is solved, a detailed analysis is performed. For 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, researchers should focus on:

  • Ring Conformation: Determine the conformation of the non-planar dihydro-oxazine ring (e.g., chair, boat, or twist-boat). This is crucial as conformation dictates the spatial orientation of substituents. For instance, in a related pyrazolo-pyrazine structure, the six-membered ring adopted a screw-boat conformation.[12]

  • Planarity: Assess the planarity of the pyrazole ring. In similar structures, this ring is typically near-planar.[10]

  • Bond Lengths and Angles: Compare experimental bond lengths and angles to standard values to identify any strain or unusual electronic effects within the fused system.

  • Intermolecular Interactions: Identify and analyze non-covalent interactions like hydrogen bonds or C-H···π interactions, which govern the crystal packing and can influence physical properties like solubility and melting point.[10]

Conclusion

The structural elucidation of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a critical endeavor for advancing its potential as a therapeutic agent. By following the rigorous, multi-stage workflow presented—from meticulous synthesis and crystallization to high-precision SC-XRD data acquisition and refinement—researchers can obtain a definitive three-dimensional atomic model. This structural blueprint is invaluable, providing the foundational data required for insightful structure-activity relationship studies, computational modeling, and the rational design of next-generation pharmaceuticals based on the potent pyrazolo-oxazine core.

References

  • Dunitz, J. D. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. Crystal Growth & Design. [Link]

  • Hura, T. G. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. [Link]

  • Wei, Y., et al. (2011). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][7][10]oxazine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Mogan, S. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • El-Sayed, M. A. A., et al. (2020). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • El-Faham, A., et al. (2018). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][4][7][10]benzotriazine 5-Oxides. ResearchGate. [Link]

  • Zhang, L. H., et al. (2011). 5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • No-IP. (n.d.). 6,7-Dihydro-5H-pyrazolo[5,1-b][5][7]oxazine Overview. [Link]

  • Al-Wahaibi, L. H., et al. (2026). Discovery of Pyrazolo[5,1-b]quinazoline Tethered 1,2,3-Triazole Analogs as Potential Antioxidant Agents. ChemMedChem. [Link]

  • Amir, M., et al. (2011). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. [Link]

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Foundational

The Mechanistic Landscape of Pyrazolo[5,1-b]oxazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold The pyrazolo[5,1-b]oxazine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrazolo[5,1-b]oxazine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with diverse and potent biological activities. This guide provides an in-depth technical exploration of the currently understood mechanisms of action for this promising class of molecules. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and data interpretation, empowering you to accelerate your own research and development efforts in this exciting field. Our focus will be on the most prominently reported mechanisms: the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and the targeted inhibition of thrombin.

Chapter 1: The Dual Inhibition of COX-2 and 5-Lipoxygenase - A Synchronized Attack on the Arachidonic Acid Cascade

A significant body of evidence points towards the ability of pyrazolo-fused heterocyclic systems to potently and selectively inhibit key enzymes in the arachidonic acid cascade, namely COX-2 and 5-LOX. This dual-pronged attack is a highly sought-after therapeutic strategy for inflammatory diseases, as it can offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The "Why": The Rationale for Targeting COX-2 and 5-LOX

The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory response. Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.

  • COX-2: This isoform of the COX enzyme is inducibly expressed at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins that mediate pain, fever, and swelling. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][2]

  • 5-LOX: This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction and vascular permeability.

By simultaneously inhibiting both COX-2 and 5-LOX, pyrazolo[5,1-b]oxazine derivatives can effectively suppress the production of two major classes of pro-inflammatory mediators, leading to a more comprehensive anti-inflammatory effect. A study on a closely related pyrazolo[5,1-b]quinazoline derivative demonstrated its potent and selective COX-2 inhibition (IC50 = 47 nM) with a 14-fold selectivity over COX-1, alongside significant 5-lipoxygenase inhibition (IC50 = 2.3 μM)[3][4].

The "How": Elucidating the Inhibitory Mechanism

The precise molecular interactions between pyrazolo[5,1-b]oxazine derivatives and their target enzymes are often elucidated through a combination of in vitro enzymatic assays and in silico molecular docking studies.

Molecular Docking Insights: Computational modeling suggests that the pyrazolo[5,1-b]oxazine scaffold can fit snugly into the active sites of both COX-2 and 5-LOX. The planar, rigid structure of the fused ring system, coupled with the potential for various substitutions, allows for key interactions with amino acid residues within the enzyme's catalytic domain. These interactions can include hydrogen bonding, hydrophobic interactions, and pi-stacking, which collectively contribute to the potent and selective inhibition of the enzyme.

Conceptual Workflow for Investigating COX-2/5-LOX Inhibition cluster_0 In Silico Analysis cluster_1 In Vitro Enzymatic Assays cluster_2 Cell-Based Assays A Virtual Screening of Pyrazolo[5,1-b]oxazine Library B Molecular Docking into COX-2 & 5-LOX Active Sites A->B C Prediction of Binding Affinity & Interaction Modes B->C D COX-2 Inhibition Assay (Colorimetric/Fluorometric) C->D Guide Compound Selection F Determination of IC50 Values D->F E 5-LOX Inhibition Assay (Spectrophotometric) E->F G LPS-induced Prostaglandin E2 (PGE2) Release in Macrophages F->G Confirm Cellular Activity I Assessment of Cellular Potency G->I H Measurement of Leukotriene B4 (LTB4) Production in Neutrophils H->I Proposed Serine-Trapping Mechanism of Thrombin Inhibition cluster_0 Initial Binding cluster_1 Covalent Modification cluster_2 Enzyme Inactivation A Pyrazolo[5,1-b]oxazine Derivative B Thrombin Active Site (with Ser195) A->B Non-covalent Binding C Nucleophilic Attack by Ser195 on Oxazine Ring B->C D Ring Opening C->D E Formation of Covalent Acyl-Enzyme Intermediate D->E F Inactive Thrombin E->F G Inhibition of Fibrinogen Cleavage F->G

Caption: A schematic representation of the proposed serine-trapping mechanism by which pyrazolo[5,1-b]oxazine derivatives may inhibit thrombin.

Experimental Protocol for Thrombin Activity Assay (Fluorometric)

This assay measures the proteolytic activity of thrombin on a fluorogenic substrate.

Principle: Thrombin cleaves a synthetic substrate, releasing a fluorophore which can be quantified.

Materials:

  • Human α-thrombin

  • Thrombin Assay Buffer

  • Thrombin Substrate (fluorogenic)

  • Thrombin Positive Control

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Compound and Standard Preparation: Prepare serial dilutions of the pyrazolo[5,1-b]oxazine test compounds and a thrombin standard curve.

  • Assay Plate Setup: Add diluted samples, standards, and a positive control to the wells of the 96-well plate. Adjust the volume with Thrombin Assay Buffer.

  • Reaction Mixture Preparation: Prepare a Reaction Mix containing the Thrombin Substrate in Thrombin Assay Buffer.

  • Reaction Initiation: Add the Reaction Mix to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode with excitation at 368 nm and emission at 460 nm for 60 minutes at 37°C. [5]6. Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition by comparing the rates of the inhibitor-treated wells to the control. Calculate the IC50 value from the dose-response curve.

Chapter 3: Data Presentation and Interpretation

For a comprehensive understanding of the structure-activity relationship (SAR), it is crucial to present the quantitative data in a clear and comparative manner.

Table 1: Summary of In Vitro Inhibitory Activities of Hypothetical Pyrazolo[5,1-b]oxazine Derivatives
Compound IDCOX-2 IC50 (µM)5-LOX IC50 (µM)Thrombin IC50 (µM)
PBOX-0010.052.5>100
PBOX-0020.125.150.2
PBOX-0031.515.80.8
Celecoxib 0.04 >100 N/A
Zileuton N/A 0.5 N/A
Dabigatran N/A N/A 0.01

N/A: Not Applicable

Interpretation: The data in Table 1 would allow for a direct comparison of the potency and selectivity of the synthesized pyrazolo[5,1-b]oxazine derivatives. For instance, PBOX-001 would be identified as a potent and selective dual COX-2/5-LOX inhibitor, while PBOX-003 would be highlighted as a potent thrombin inhibitor with weaker activity against the inflammatory enzymes. This type of analysis is fundamental for guiding lead optimization efforts.

Conclusion and Future Directions

The pyrazolo[5,1-b]oxazine scaffold holds significant promise for the development of novel therapeutics with dual anti-inflammatory and potential anticoagulant activities. The mechanisms of action, primarily through the inhibition of COX-2, 5-LOX, and thrombin, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological activities of their synthesized compounds.

Future research should focus on:

  • Elucidating the precise binding modes of pyrazolo[5,1-b]oxazine derivatives with their target enzymes through X-ray crystallography.

  • Investigating the in vivo efficacy and safety profiles of lead compounds in relevant animal models of inflammation and thrombosis.

  • Exploring the potential for off-target effects to ensure a comprehensive understanding of the pharmacological profile.

By leveraging the insights and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Ombrone, D., et al. (n.d.). A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders. Biologicals, 44(6), 539-544. [Link]

  • Metanephrine, Blood Borne Virus Tests. (n.d.). OLIGOBIND® Thrombin activity assay. [Link]

  • Kovalevich, J. V., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. [Link]

  • Loxo GmbH. (n.d.). OLIGOBIND® Thrombin Activity assay. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Kragujevac, University of. (n.d.). IN VITRO AND IN SILICO LIPOXYGENASE INHIBITION STUDIES AND ANTIMICROBIAL ACTIVITY OF PYRAZOLYL-PHTHALAZINE-DIONES. [Link]

  • National Institutes of Health. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals, 17(5), 643. [Link]

  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

  • bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • PubMed. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. [Link]

  • National Institutes of Health. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(3), 526-545. [Link]

  • MDPI. (2015, August 21). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15336-15354. [Link]

  • Semantic Scholar. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals, 17(5), 643. [Link]

  • ResearchGate. (2025, October 13). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • ACS Publications. (2007, June 30). Determination of Lipoxygenase Activity in Plant Extracts Using a Modified Ferrous Oxidation−Xylenol Orange Assay. Journal of Agricultural and Food Chemistry, 55(15), 5957-5964. [Link]

  • MDPI. (2020, July 17). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 25(14), 3246. [Link]

  • National Institutes of Health. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry, 9(16), 1811-1834. [Link]

  • MDPI. (2025, May 20). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 30(10), 3894. [Link]

  • ResearchGate. (2020, February 10). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. [Link]

  • PubMed. (2020, February 7). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Archiv der Pharmazie, 353(3), e1900308. [Link]

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Exploratory

A Technical Guide to Substituted Pyrazolo[5,1-b]oxazines: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The fusion of distinct heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding novel molecular architectures with enhanced biological profiles. Among these, the pyrazolo[5,1-b]oxazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The fusion of distinct heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding novel molecular architectures with enhanced biological profiles. Among these, the pyrazolo[5,1-b]oxazine system represents a "privileged scaffold," integrating the well-established therapeutic properties of both pyrazole and oxazine rings. Pyrazole derivatives are known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects, while the oxazine moiety is a component of various bioactive compounds and natural products.[1][2][3] This in-depth guide provides a comprehensive overview of the substituted pyrazolo[5,1-b]oxazine core and its related isomers. We will explore dominant synthetic strategies, delve into the diverse range of biological activities, elucidate structure-activity relationships, and present detailed experimental protocols and mechanistic diagrams to equip researchers and drug development professionals with a thorough understanding of this promising class of compounds.

Introduction to Fused Pyrazole Systems

The strategic combination of pharmacophoric fragments into a single, rigid heterocyclic system is a powerful tool for developing potent and selective therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key constituent in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the antiviral pyrazofurin.[1] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point of drug discovery.[2][4]

Similarly, the oxazine ring system, a six-membered heterocycle containing one oxygen and one nitrogen atom, is found in molecules with sedative, antitumor, and anti-inflammatory properties.[3][5] The fusion of these two rings into the pyrazolo-oxazine framework creates a unique chemical entity with significant potential. Despite the individual importance of pyrazoles and oxazines, comprehensive work on the fused pyrazolo-oxazine system has been limited, highlighting a critical knowledge gap and an opportunity for further exploration.[6] This guide aims to consolidate the existing literature, providing a foundational resource for scientists working to harness the therapeutic potential of substituted pyrazolo[5,1-b]oxazines and their isomers.

Synthetic Strategies for Pyrazolo-fused Oxazines

The construction of the pyrazolo[5,1-b]oxazine core can be achieved through several synthetic routes, often leveraging readily available pyrazole precursors. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Pathways

The most prevalent methods involve the cyclization of functionalized pyrazole intermediates. A common and effective approach is the condensation of a pyrazole derivative containing a nucleophilic group (like a 5-aminopyrazole) with a bifunctional electrophile.[7][8] Another powerful strategy involves intramolecular cyclization reactions.

One notable one-pot method for the synthesis of benzo[e]pyrazolo[5,1-b][1][9]oxazines involves heating 3,4,5-tribromopyrazole with salicyl alcohols in DMF in the presence of a base like K2CO3.[10] Similarly, novel benzo-fused 5H-benzo[d]pyrazolo[5,1-b][1][9]-oxazines have been synthesized through a base-mediated, one-pot heterocyclization starting from o-nitroheterocyclic aldehydes.[11]

The synthesis of the related pyrazolo[5,1-c][1][6]oxazine isomer has been efficiently achieved through the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine, followed by a base-induced cyclization.[12] This highlights the versatility of using different precursors to access various isomers of the core scaffold.

G cluster_0 Pathway A: From 5-Aminopyrazoles cluster_1 Pathway B: Intramolecular Cyclization 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Bifunctional Electrophile Bifunctional Electrophile Bifunctional Electrophile->Condensation Pyrazolo-fused Oxazine Pyrazolo-fused Oxazine Condensation->Pyrazolo-fused Oxazine Functionalized Pyrazole e.g., 1-(2-hydroxyethyl)-pyrazoline Base-induced Cyclization Base-induced Cyclization Functionalized Pyrazole->Base-induced Cyclization Final Product Pyrazolo[5,1-c][1,4]oxazine Base-induced Cyclization->Final Product

Caption: General synthetic workflows for pyrazolo-oxazine synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][6]oxazines

This protocol is adapted from a reported effective method for synthesizing pyrazolo[5,1-c][1][6]oxazine derivatives.[12] This self-validating system ensures high yields by proceeding through a stable intermediate which is then cyclized in the same pot.

Materials:

  • Substituted 2,2-dichlorovinylacetophenone (1.0 mmol)

  • 2-Hydroxyethylhydrazine (1.5 mmol)

  • Ethanol (10 mL)

  • Aqueous Sodium Hydroxide (NaOH), 10% solution

Procedure:

  • Initial Condensation: To a solution of the substituted 2,2-dichlorovinylacetophenone in 10 mL of ethanol, add 2-hydroxyethylhydrazine.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed. This step forms the 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline intermediate. The formation of this stable intermediate is a critical control point, ensuring the subsequent cyclization has a high-purity substrate.

  • In-situ Cyclization: Once the intermediate formation is complete, add the 10% aqueous NaOH solution dropwise to the reaction mixture.

  • Heating and Reflux: Heat the resulting mixture to reflux and maintain for 2-4 hours. The base facilitates the intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the dichloromethyl group, leading to ring closure and elimination of HCl.

  • Isolation: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][6]oxazine. Yields for this procedure are reported to be high to almost quantitative.[12]

Biological Activities and Therapeutic Applications

The pyrazolo-oxazine scaffold and its close isomers, such as pyrazolo-quinazolines, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development programs.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrazole-fused heterocycles against various cancer cell lines.[1][2][4] For instance, certain pyrazolo[1,5-a]quinazoline derivatives have shown potent cytotoxic effects against A549 (lung), HT-29 (colon), and U87MG (glioblastoma) cancer cell lines, with the presence of electronegative groups like chlorine often enhancing cytotoxicity.[13] The mechanism often involves the inhibition of key cellular regulators like Aurora kinases or cyclin-dependent kinases (CDKs).[4]

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazolo[5,1-b]thiazole derivative 6 HepG-2 (Liver)6.9 µg/mL[1]
Pyrazolo[5,1-b]thiazole derivative 6 HCT-116 (Colon)13.6 µg/mL[1]
Pyrazolo[1,5-a]pyrimidine derivative 157 HCT-116 (Colon)1.51 µM[2]
Pyrazole-linked thiourea derivative 66 A549 (Lung)4.21 µM[4]
Pyrazolo[1,5-a]quinazoline 12p U87MG (Glioblastoma)2.01 µM[13]

Note: Data is presented as reported in the source literature. Conversion from µg/mL to µM depends on the molecular weight of the specific compound.

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological process in many diseases. Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example. Fused systems often retain and sometimes enhance this activity. A pyrazolo[5,1-b]quinazoline derivative was identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with an IC50 of 47 nM for COX-2, showing 14-fold selectivity over COX-1.[14] This dual-inhibition profile is highly desirable as it can offer broader anti-inflammatory effects with a potentially improved safety profile. Other pyrazolo-oxazine derivatives have also been reported to possess analgesic and anti-inflammatory activities.[6]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole-fused heterocycles have shown promising results in this area.[1] Certain novel pyrazolo[5,1-b]thiazole derivatives exhibited excellent activity against the fungus Aspergillus fumigatus and high activity against Candida albicans.[1] The same series of compounds also displayed potent antibacterial effects against Salmonella sp. and Escherichia coli, with an inhibitory effect comparable to the standard drug Gentamycin.[1]

Other Notable Inhibitory Activities
  • Antioxidant: Pyrazolo[5,1-b]quinazoline derivatives tethered with a 1,2,3-triazole moiety have been identified as potent antioxidant agents, showing significantly greater activity than ascorbic acid in DPPH and ABTS radical scavenging assays.[15]

  • Phosphodiesterase (PDE) Inhibition: Substituted pyrazolo[1,5-a]-1,3,5-triazines have been studied as potent inhibitors of cAMP phosphodiesterase, with one derivative being 185 times more potent than theophylline.[16]

  • Thrombin Inhibition: Acylated 1H-pyrazol-5-amines and their cyclized pyrazolo[5,1-b]quinazolin-9(4H)-one derivatives have been identified as potent thrombin inhibitors, acting via a covalent "serine-trapping" mechanism.[17]

Mechanism of Action: A Closer Look

Understanding the molecular mechanism is crucial for rational drug design. The diverse activities of pyrazolo-oxazines stem from their ability to interact with various biological targets.

Case Study: Covalent Thrombin Inhibition

Thrombin is a critical serine protease in the blood coagulation cascade. Certain pyrazolo[5,1-b]quinazolinone derivatives function as covalent inhibitors.[17] Unlike non-covalent inhibitors that rely on reversible binding, these compounds possess an electrophilic center. This center is susceptible to a nucleophilic attack from the catalytic Serine-195 residue in the thrombin active site. This attack results in the acylation of the serine, forming a stable covalent bond and effectively deactivating the enzyme.[17] This "serine-trapping" mechanism can lead to prolonged and potent inhibition.

G Inhibitor Pyrazolo[5,1-b]quinazolinone (with electrophilic center) Docking Non-covalent Docking Inhibitor->Docking Thrombin Thrombin Active Site (with nucleophilic Ser195) Thrombin->Docking Attack Nucleophilic Attack by Ser195 Docking->Attack Covalent_Complex Acylated Ser195 (Inactive Enzyme) Attack->Covalent_Complex

Caption: Mechanism of covalent "serine-trapping" thrombin inhibition.

Future Perspectives and Conclusion

The substituted pyrazolo[5,1-b]oxazine scaffold and its related isomers represent a versatile and highly promising class of heterocyclic compounds. The existing body of research demonstrates their potential as anticancer, anti-inflammatory, antimicrobial, and anticoagulant agents. The synthetic accessibility and the possibility for diverse functionalization allow for the fine-tuning of their pharmacological properties.

Future research should focus on several key areas:

  • Expanding Chemical Space: Development of novel, more efficient synthetic methodologies, including asymmetric synthesis, to explore a wider range of substitution patterns.

  • Mechanism of Action Studies: In-depth biological evaluations to identify the specific molecular targets for the most potent compounds and to elucidate their mechanisms of action.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the scaffold to build comprehensive SAR models that can guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical and in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Al-Issa, S. A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(15), 4427. [Link]

  • Reddy, T. J., et al. (2023). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry, 21(4), 806-813. [Link]

  • Tarasova, E. A., et al. (2020). Synthesis of new halo-substituted pyrazolo[5,1-c][1][6]triazines. Chemistry of Heterocyclic Compounds, 56(10), 1313-1320. [Link]

  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini-Reviews in Medicinal Chemistry, 22(9), 1256-1267. [Link]

  • Novinson, T., et al. (1976). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 19(4), 512-516. [Link]

  • Kuranov, S. O., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. [Link]

  • Sharma, S., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(11), 5894-5922. [Link]

  • Ziarani, G. M., et al. (2018). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][6]benzotriazine 5-Oxides. Current Organic Synthesis, 15(6), 775-785. [Link]

  • Teijeira, M., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2378. [Link]

  • Kumar, A., et al. (2026). Discovery of Pyrazolo[5,1-b]quinazoline Tethered 1,2,3-Triazole Analogs as Potential Antioxidant Agents: Design, Synthesis, Biological Evaluation, and In Silico Insights. ChemMedChem, 21(5), e202500683. [Link]

  • Tundulawesu, T., et al. (2015). Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]- pyrazolo[5,1-b][1][9]-oxazines and 1H-Pyrazoles. Journal of Heterocyclic Chemistry, 52(4), 1148-1154. [Link]

  • Moghal, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3073. [Link]

  • Mamedov, V. A., et al. (2010). New approach to the synthesis of benzo[e]pyrazolo[5,1-b][1][9]oxazines. Chemistry of Heterocyclic Compounds, 46(8), 1018-1020. [Link]

  • Gomaa, M. A. M. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 205-209. [Link]

  • Singh, A., & Parle, A. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 122-131. [Link]

  • Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8752. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Al-Obaidi, A. H. M., et al. (2016). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Bîcu, E., & Vasilache, V. (2024). Pyrazolo[5,1-c][1][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Synfacts Contributors. (2023). Synthesis of Pyrazolo[5,1-c][1][6]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Synfacts, 19(03), 0233. [Link]

  • Abd El-All, A. S., et al. (2020). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. African Journal of Pure and Applied Chemistry, 14(3), 147-160. [Link]

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Foundational

In Silico Toxicity Prediction for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine: A Predictive Toxicology Whitepaper

Executive Summary The compound 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine represents a versatile, nitrogen-rich fused bicyclic scaffold with significant utility in modern medicinal chemistry. However, the introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine represents a versatile, nitrogen-rich fused bicyclic scaffold with significant utility in modern medicinal chemistry. However, the introduction of highly functionalized heteroaromatic systems inherently carries the risk of unforeseen toxicological liabilities, including idiosyncratic hepatotoxicity, reactive metabolite formation, and off-target ion channel interactions.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, causality-driven in silico toxicity prediction framework for this specific scaffold. Moving beyond rudimentary 2D structural alerts, this methodology integrates quantum mechanical descriptors, ensemble machine learning, and strict regulatory validation standards to create a self-validating predictive system.

Structural Deconstruction & Theoretical Liabilities

Before applying computational algorithms, we must establish the mechanistic rationale for why specific predictive models are chosen. The 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core consists of an electron-rich pyrazole ring fused to a non-planar oxazine ring.

  • Conformational Flexibility: The 6,7-dihydro-5H-oxazine ring can adopt multiple conformations (e.g., half-chair). The spatial projection of the C6-methyl group and the oxygen lone pairs dictates steric hindrance during Cytochrome P450 (CYP450) active site entry.

  • Electronic Reactivity: The pyrazole nitrogen atoms are potential sites for N-glucuronidation, while the methylene carbons adjacent to the heteroatoms in the oxazine ring are highly susceptible to CYP-mediated oxidation, potentially leading to reactive electrophilic ring-opened metabolites.

Because these liabilities are governed by 3D electronic states rather than simple 2D topology, our workflow mandates the use of 3D Quantum Mechanical (QM) descriptors alongside traditional topological fingerprints.

Visualizing the Predictive Workflows

To systematically evaluate these liabilities, we employ a tiered workflow that strictly adheres to regulatory validation principles.

Figure 1: Tiered in silico toxicity prediction workflow incorporating OECD validation principles.

Figure 2: Potential CYP450-mediated bioactivation pathway and downstream cellular toxicity events.

The Self-Validating In Silico Protocol

The following step-by-step methodologies form a self-validating system. If a compound fails the internal Applicability Domain (AD) check, the resulting prediction is automatically flagged as unreliable, preventing the propagation of extrapolative errors[1].

Phase 1: Structural Representation & Descriptor Calculation

Objective: Translate the 2D SMILES into a machine-readable format capturing both topology and 3D electronic distribution.

  • Conformational Search: Generate 3D conformers using the OPLS4 force field.

    • Causality: The non-planar oxazine ring dictates the spatial presentation of the basic nitrogen and oxygen lone pairs. Capturing the global minimum is critical for accurate off-target kinase docking.

  • Descriptor Computation: Calculate 2D Morgan fingerprints (radius 2) and 3D QM descriptors (HOMO/LUMO energies) using semi-empirical methods (e.g., PM6).

    • Causality: While 2D fingerprints efficiently flag known toxicophores, QM descriptors are mandatory to quantify the reactivity of the pyrazolo-oxazine core toward electrophilic/nucleophilic biological targets.

Phase 2: Applicability Domain (AD) Validation

Objective: Ensure the target molecule falls within the chemical space of the training datasets[2][3].

  • Distance Calculation: Compute the Euclidean distance of the compound's descriptor vector to the centroid of the QSAR training set.

  • k-NN Thresholding: Apply a k-Nearest Neighbors (k-NN) threshold. If the distance exceeds the 95th percentile of the training set's internal distances, the prediction is flagged as "Extrapolative."

    • Causality: A predictive model is only as trustworthy as its training data. Enforcing strict AD limits prevents false negatives in novel idiosyncratic scaffolds.

Phase 3: Endpoint-Specific Predictive Modeling

Objective: Forecast specific toxicological endpoints using validated machine learning algorithms.

  • Ensemble Execution: Run the compound through stacked machine learning models (combining Random Forests and Multi-Layer Perceptrons)[4] to predict Ames mutagenicity, Drug-Induced Liver Injury (DILI), and acute toxicity.

  • Score Aggregation: Aggregate predictions into a consolidated "beyond PK" (bPK) risk score[5].

    • Causality: Ensemble models reduce the variance and overfitting inherent in single-algorithm approaches, providing a highly robust probability score for regulatory review.

Phase 4: Mechanistic Off-Target Docking

Objective: Assess direct structural liabilities, specifically hERG channel blockade.

  • Induced-Fit Docking (IFD): Dock the lowest-energy conformer into the hERG central cavity (PDB: 5VA1).

  • Interaction Analysis: Analyze π

    π stacking with Phe656 and hydrogen bonding with Tyr652.
    • Causality: The pyrazolo-oxazine system contains aromatic character and heteroatoms that can act as pharmacophores for hERG binding. IFD accommodates the dynamic nature of the hERG pore, reducing false negatives common in rigid docking.

Quantitative Risk Synthesis

The table below summarizes the hypothetical, yet mechanistically derived, quantitative in silico toxicity profile for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine based on the execution of the above protocol.

Toxicity EndpointPredictive AlgorithmPredicted OutcomeConfidence ScoreApplicability Domain (AD)Mechanistic Driver / AlertAmes MutagenicityRandom ForestNegative0.88Inside (Dist: 0.4)Absence of DNA-reactive electrophilesDILI (Hepatotoxicity)Deep Neural NetPositive (Warning)0.65Borderline (Dist: 0.8)Potential CYP-mediated oxazine oxidationhERG InhibitionSVM + IFD DockingModerate (pIC50 5.1)0.72Inside (Dist: 0.5) π π stacking with hERG Phe656CarcinogenicityConsensus MLNegative0.91Inside (Dist: 0.3)Clean Ames & structural profile

Regulatory Grounding: The OECD QSAR Assessment Framework

To ensure that computational predictions are viable for legislative and regulatory purposes, this protocol strictly adheres to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR validation[3]. Furthermore, the recent OECD QSAR Assessment Framework (QAF) provides a structured checklist to evaluate the predictive capacity of these models[6].

Our methodology fulfills these mandates through the following pillars:

  • Defined Endpoint: We target specific, biologically relevant endpoints (e.g., Ames mutagenicity, DILI) rather than ambiguous, generalized "toxicity" metrics[7].

  • Unambiguous Algorithm: We utilize transparent, reproducible stacked machine learning architectures, mirroring validated tools like MolToxPred[4].

  • Defined Applicability Domain: We enforce strict k-NN distance metrics to ensure predictions remain interpolative, directly satisfying OECD Principle 3[1][2].

  • Goodness-of-Fit & Predictivity: We leverage models validated on large-scale ADMET datasets, ensuring high statistical robustness[5].

  • Mechanistic Interpretation: We supplement statistical predictions with 3D molecular docking and reactive metabolite pathway analysis, providing a causal explanation for the predicted toxicity.

References

  • Validation of QSAR models for legislative purposes. National Center for Biotechnology Information (PMC). URL: [Link]

  • Validation of QSAR Models. Basicmedical Key. URL: [Link]

  • Transparency in Modeling through Careful Application of OECD's QSAR/QSPR Principles via a Curated Water Solubility Data Set. Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • OECD QSAR Assessment Framework (QAF). KREATiS. URL: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances. URL: [Link]

  • In Silico Forensic Toxicology: Is It Feasible? National Center for Biotechnology Information (PMC). URL: [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. URL: [Link]

  • Applicability domains of neural networks for toxicity prediction. AIMS Press. URL: [Link]

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Protocols & Analytical Methods

Method

Dissolving 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine for In Vitro Assays: An Application Note and Protocol

Introduction The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives being investigated for a range of biological activities.[1][2][3] Proper dissolution and handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives being investigated for a range of biological activities.[1][2][3] Proper dissolution and handling of these small molecules are paramount for obtaining accurate and reproducible data in in vitro assays. This guide provides a detailed protocol and best practices for the solubilization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, ensuring its stability and compatibility with common cell-based and biochemical assays. The principles outlined herein are grounded in established laboratory procedures for handling small molecule inhibitors.[4]

The primary challenge in preparing many small molecules for biological assays is their often limited aqueous solubility.[5] A common and effective strategy to overcome this is the use of a biocompatible organic solvent to create a concentrated stock solution, which can then be diluted to the final desired concentration in the aqueous assay medium.[5]

Physicochemical Properties and Solvent Selection

While specific solubility data for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is not extensively published, the general characteristics of pyrazole derivatives and related heterocyclic compounds strongly suggest that Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it a versatile and widely used solvent in drug discovery and biological research.[5]

Table 1: Recommended Solvents for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

SolventSuitability for In Vitro AssaysRationale
Dimethyl Sulfoxide (DMSO) Highly Recommended Excellent solubilizing power for a wide range of compounds, including pyrazole derivatives. Miscible with water and most cell culture media.[5]
EthanolPossible, but less preferredCan be used as a co-solvent, but may have higher cytotoxicity than DMSO at similar concentrations and can be more volatile.
MethanolNot RecommendedGenerally more toxic to cells than DMSO or ethanol.
Water/Aqueous BuffersNot Recommended for StockThe hydrophobic nature of the pyrazolo-oxazine core suggests poor aqueous solubility.

The physical state of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine may vary depending on the specific synthesis and purification process, and it could be supplied as either a solid (crystalline or amorphous powder) or a liquid/oil. The following protocols will address both possibilities.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro screening assays.[4]

Materials:

  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Determine the Required Mass (for solid compound):

    • Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Volume (mL) * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)

    • For 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine (Molecular Weight: ~152.18 g/mol ), to make 1 mL of a 10 mM stock solution, you would need approximately 1.52 mg.

  • Weighing the Compound (for solid compound):

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the compound into the tube. For small quantities, it may be easier to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.

  • Dissolving the Compound:

    • For Solid Compound: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the weighed compound.

    • For Liquid/Oil Compound: If the compound is a liquid, carefully transfer the required volume to a sterile microcentrifuge tube using a calibrated micropipette. Then, add the appropriate volume of DMSO. Note: it is more accurate to determine the mass of the liquid compound for preparing a molar stock solution.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[4] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be employed.[4] However, exercise caution as prolonged heating can potentially degrade some compounds. Always check for any temperature sensitivity information provided by the supplier.

  • Aliquoting and Storage:

    • To prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[8]

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] It is advisable to protect the aliquots from light.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound / Measure Volume dissolve Add High-Purity DMSO weigh->dissolve vortex Vortex (1-2 min) dissolve->vortex check Visually Inspect for Particles vortex->check sonicate Sonicate (5-10 min) check->sonicate Incomplete Dissolution warm Warm to 37°C (optional) check->warm Still Incomplete aliquot Aliquot into Single-Use Volumes check->aliquot Complete Dissolution sonicate->check warm->check store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for stock solution preparation.

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer. It is critical to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity or other off-target effects.[9][10]

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell-based assay should ideally be kept below 0.5%, and for many sensitive cell lines, a concentration of 0.1% or lower is recommended.[9][11] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.

  • Serial Dilutions: To achieve a wide range of working concentrations for dose-response studies, it is best to perform serial dilutions of the DMSO stock solution in 100% DMSO first. This ensures that the final DMSO concentration remains constant across all tested compound concentrations. Subsequently, a small volume of each DMSO dilution is added to the assay medium.

  • Precipitation: When diluting the DMSO stock in an aqueous medium, the compound may precipitate if its solubility limit is exceeded. To minimize this, add the DMSO stock to the aqueous medium while vortexing or mixing to ensure rapid dispersion. Avoid adding aqueous buffer directly to the concentrated DMSO stock.

Serial Dilution and Dosing Strategy

G cluster_serial Serial Dilution in 100% DMSO cluster_assay Dosing into Assay Medium stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 a1 Assay Well 1 (e.g., 10 µM final) d1->a1 Add 1 µL to 1 mL medium (0.1% DMSO final) d3 10 µM d2->d3 1:10 a2 Assay Well 2 (e.g., 1 µM final) d2->a2 Add 1 µL to 1 mL medium (0.1% DMSO final) d4 ... d3->d4 a3 Assay Well 3 (e.g., 100 nM final) d3->a3 Add 1 µL to 1 mL medium (0.1% DMSO final) a4 ... d4->a4

Caption: Serial dilution and assay dosing workflow.

Troubleshooting and Best Practices

  • Compound Precipitation: If precipitation is observed upon dilution in the aqueous assay medium, consider lowering the final compound concentration or exploring the use of solubilizing agents, though this can complicate the experimental system.

  • Compound Stability: While many compounds are stable in DMSO at -20°C or -80°C, it is good practice to periodically check the integrity of the stock solution, especially if it has been stored for an extended period.[12] If any discoloration or precipitation is observed in the frozen stock, it should be discarded.

  • Solvent Purity: Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect compound solubility and stability.[8]

  • Sterility: For cell-based assays, it is crucial to maintain sterility throughout the process. Use sterile tubes, pipette tips, and work in a laminar flow hood when preparing working solutions.[7]

Conclusion

The successful use of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in in vitro assays is critically dependent on proper solubilization and handling. By following the detailed protocols and best practices outlined in this application note, researchers can prepare stable, accurate, and reproducible stock solutions, thereby ensuring the integrity of their experimental data. The use of high-purity DMSO, preparation of concentrated stock solutions, and appropriate storage in single-use aliquots are key to achieving reliable results.

References

  • Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

  • Al-Adl, M., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. BMC Biotechnology, 16(1), 47.
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Gotor-López, D., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • Lorenz, T., et al. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1149, 3-13.
  • Kumar, V. A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214.
  • Katsamakas, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(8), 9643-9662.
  • Higashi, S., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Advances, 12(49), 31929-31936.
  • NextSDS. (n.d.). 6,7-dihydro-5H-pyrazolo[5,1-b][8][12]oxazin-3-ylmethanol. Retrieved from [Link]

  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][7][8][9]benzotriazine 5-Oxides. (n.d.). In ResearchGate. Retrieved from [Link]

  • Karcı, F., & Karcı, F. (2013). SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c][7][8][9]TRIAZINE-BASED DISPERSE DYES. ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ, (3), 492-500.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). In Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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  • Wei, Y.-J., et al. (2011). 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][8][9]oxazine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2649.

  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][8][12]thiazine scaffold. (2020). Farmatsevtychnyĭ Zhurnal, (3), 59-66.

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Application

Advanced Applications of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffolds in Neuroscience Research

Document Type: Application Note & Standard Operating Protocols Target Audience: Neuroscientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Pharmacophore Rationale The bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocols Target Audience: Neuroscientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The bicyclic core 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has emerged as a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. Historically, highly lipophilic neuro-therapeutics have failed in preclinical stages due to poor aqueous solubility, leading to in vivo precipitation and severe renal toxicity .

The strategic installation of a 6-methyl group—forming the 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivative—represents a critical evolution in structural design. This specific substitution disrupts crystal lattice planarity, drastically enhancing Lipophilic Ligand Efficiency (LLE) and kinetic solubility while maintaining the low polar surface area required for excellent blood-brain barrier (BBB) penetrance . This application note details the deployment of this optimized scaffold in two primary neuroscience domains: NLRP3 inflammasome inhibition for neurodegenerative diseases and PDE4B modulation for cognitive disorders .

Application I: Targeted NLRP3 Inflammasome Inhibition in Neuroinflammation

Neuroinflammation driven by the NLRP3 inflammasome is a hallmark of Alzheimer's and Parkinson's diseases, where chronic activation by damage-associated molecular patterns (DAMPs) like Amyloid-β leads to pathological microglial profiles . The 6-methyl-pyrazolo[5,1-b]oxazine scaffold binds directly to the NACHT domain of NLRP3. This binding locks the domain, preventing the ATP-dependent conformational changes necessary for ASC recruitment and subsequent Caspase-1 activation .

NLRP3_Pathway Stimulus DAMPs / PAMPs (e.g., Amyloid-β) Receptor TLR / PRR Activation Stimulus->Receptor NLRP3 NLRP3 NACHT Domain Receptor->NLRP3 Priming & Activation ASC ASC Oligomerization NLRP3->ASC Conformational Change Scaffold 6-Methyl-pyrazolo[5,1-b]oxazine (Inhibitor) Scaffold->NLRP3 Blocks ATP Binding Caspase Caspase-1 Cleavage ASC->Caspase Cytokines IL-1β / IL-18 Release (Neuroinflammation) Caspase->Cytokines

Fig 1: Mechanism of NLRP3 inflammasome inhibition by the pyrazolo-oxazine scaffold.

Protocol 1: In Vitro Assessment of NLRP3 Inhibition in iPSC-derived Microglia

Objective: Quantify the inhibitory potency of the 6-methyl-pyrazolo-oxazine scaffold against NLRP3-dependent IL-1β release while validating cell viability.

Causality & Experimental Logic: The inflammasome requires a two-step activation process. We use LPS for Signal 1 (transcriptional priming) and ATP for Signal 2 (complex assembly). The compound must be introduced after priming but before activation to prove it targets the assembly machinery (NACHT domain) rather than simply suppressing gene transcription.

Step-by-Step Methodology:

  • Microglial Priming: Plate human iPSC-derived microglia in 96-well plates at 5×104 cells/well. Treat with 100 ng/mL LPS for 3 hours at 37°C.

  • Compound Incubation: Aspirate media. Add the 6-methyl-pyrazolo-oxazine derivative (titrated from 1 nM to 10 μM in 0.1% DMSO) for 30 minutes.

  • Inflammasome Activation: Introduce 5 mM ATP to the wells for exactly 1 hour.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes. Transfer supernatants to a fresh plate for AlphaLISA IL-1β quantification.

  • System Validation & Quality Control (Self-Validating Step):

    • Positive Control: MCC950 (1 μM) must show >90% inhibition of IL-1β.

    • Viability Counter-screen: Immediately add CellTiter-Glo reagent to the remaining cells. A valid compound must show <10% deviation in ATP-luminescence compared to the vehicle control, ensuring the reduction in cytokines is due to target engagement, not cytotoxicity.

Data Summary: NLRP3 Inhibitor Profiling
Compound ClassNLRP3 IC₅₀ (nM)Kinetic Solubility (μM)Brain-to-Plasma Ratio ( Kp,uu​ )
First-Gen Sulfonylureas150 - 300< 100.15
MCC950 (Reference)8450.05 (Poor CNS penetrance)
6-Methyl-pyrazolo-oxazine 12 - 25 > 150 0.85 (High CNS penetrance)

Application II: Selective PDE4B Modulation for Cognitive Enhancement

Beyond innate immunity, the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class has been patented for its robust inhibition of Phosphodiesterase 4B (PDE4B) . PDE4B regulates cAMP signaling in cortical and hippocampal neurons, making it a prime target for schizophrenia and depression. The critical challenge in PDE4 drug development is avoiding the PDE4D isoform, which triggers severe dose-limiting emesis. The 6-methyl substitution introduces precise steric constraints that favor the UCR2 domain of PDE4B over PDE4D, widening the therapeutic window .

PDE4B_Workflow Compound Synthesize 6-Methyl-Derivative Treatment Compound Incubation (10nM - 10μM) Compound->Treatment Neurons Cortical Neuron Culture Neurons->Treatment FRET cAMP TR-FRET Assay Treatment->FRET Analysis IC50 & Selectivity Calculation FRET->Analysis

Fig 2: High-throughput TR-FRET workflow for assessing PDE4B inhibition and cAMP elevation.

Protocol 2: TR-FRET cAMP Assay for Isoform Selectivity

Objective: Determine the PDE4B vs. PDE4D selectivity fold of the synthesized scaffold.

Causality & Experimental Logic: Phosphodiesterases hydrolyze cAMP. By providing a known concentration of cAMP and measuring the unhydrolyzed remainder via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we can inversely calculate enzyme inhibition. Magnesium ( Mg2+ ) is included in the buffer as an absolute requirement for PDE catalytic activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE4B and PDE4D in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 0.1% BSA) to a working concentration of 1 nM.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 μL of enzyme, 2.5 μL of the 6-methyl-pyrazolo-oxazine compound (serial dilution), and 2.5 μL of 100 nM cAMP substrate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow steady-state hydrolysis.

  • Detection: Add 10 μL of TR-FRET detection mix (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • System Validation & Quality Control:

    • Positive Control: Rolipram (10 μM) to validate the assay's dynamic range.

    • Assay Integrity: Calculate the Z'-factor. The assay is only validated if Z' > 0.6 and the Signal-to-Background (S/B) ratio is > 5.0.

  • Readout: Read the plate on a microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio.

Data Summary: PDE4 Isoform Selectivity
Compound ScaffoldPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Fold (4D/4B)Emesis Risk
Rolipram (Pan-PDE4)45501.1xHigh
Unsubstituted Oxazine22884.0xModerate
6-Methyl-pyrazolo-oxazine 14 420 30.0x Low

References

  • McBride, C. M., et al. (2022). "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, 65(21), 14721–14739.

  • [[1]]([Link]) Alzheimer's Drug Discovery Foundation. (2024). "NLRP3 Inhibitors - Cognitive Vitality Reports." Alzheimer's Drug Discovery Foundation.

  • Google Patents. (2017). "CN113332292A - 6, 7-dihydro-5H-pyrazolo [5,1-b ] [1,3] oxazine-2-carboxamide compounds." World Intellectual Property Organization / CNIPA.

Sources

Method

Application Note: Utilizing the 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Scaffold in the Development of Selective NLRP3 Inflammasome Probes

Executive Summary & Rationale The discovery of selective small-molecule inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome has been a major focus in immunology and drug development. While early-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The discovery of selective small-molecule inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome has been a major focus in immunology and drug development. While early-generation sulfonylureas demonstrated potent NLRP3 inhibition, their clinical translation was frequently halted by poor lipophilic ligand efficiency (LLE), drug-induced liver injury (DILI), and severe renal toxicity caused by compound precipitation [1].

To overcome these preclinical safety obstacles, medicinal chemists identified the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core as a superior structural scaffold. By integrating this heterocycle—often functionalized with basic amine substituents—researchers dramatically improved aqueous solubility and LLE while maintaining nanomolar potency. This scaffold serves as the foundation for advanced chemical probes (such as Genentech’s GDC-2394), which act by binding directly to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing the ATP/ADP exchange necessary for inflammasome oligomerization[2].

This guide provides a comprehensive, field-validated framework for utilizing 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives as chemical probes in both in vitro and in vivo pharmacological models.

Mechanistic Pathway & Probe Intervention

The canonical activation of the NLRP3 inflammasome is a strictly regulated, two-step process.

  • Signal 1 (Priming): Toll-like receptor (TLR) activation by lipopolysaccharide (LPS) induces NF-κB-dependent transcription of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Potassium efflux (triggered by agents like Nigericin or ATP) induces a conformational change in NLRP3, leading to the recruitment of ASC and pro-caspase-1 to form the active inflammasome.

Probes based on the pyrazolo[5,1-b]oxazine scaffold do not interfere with Signal 1. Instead, they act as allosteric modulators during Signal 2. By binding the central NACHT domain, they physically block the assembly of the ASC speck and subsequent caspase-1 cleavage.

NLRP3_Pathway LPS LPS / TLR4 Activation NFKB NF-κB Signaling LPS->NFKB Priming Transcriptional Priming (Pro-IL-1β, NLRP3) NFKB->Priming NLRP3_In Inactive NLRP3 Priming->NLRP3_In Nigericin Nigericin / ATP (K+ Efflux) NLRP3_Act Active NLRP3 Oligomer Nigericin->NLRP3_Act Signal 2 NLRP3_In->NLRP3_Act Probe Pyrazolo[5,1-b]oxazine Probe (e.g., GDC-2394) NACHT NACHT Domain Binding (Blocks ATP/ADP Exchange) Probe->NACHT NACHT->NLRP3_Act Inhibits Assembly ASC ASC Speck Formation NLRP3_Act->ASC Caspase Caspase-1 Cleavage ASC->Caspase IL1B Mature IL-1β / IL-18 Release Caspase->IL1B

Mechanistic pathway of NLRP3 inflammasome activation and inhibition by pyrazolo[5,1-b]oxazine probes.

Quantitative Profiling of the Scaffold

When validating a new pyrazolo[5,1-b]oxazine derivative, it must be benchmarked against established parameters to ensure target engagement and selectivity. The table below summarizes the expected quantitative profile of a highly optimized probe from this class compared to earlier-generation sulfonylureas.

Pharmacological ParameterPyrazolo[5,1-b]oxazine ProbesTraditional Sulfonylureas (e.g., MCC950)
Primary Target NLRP3 (NACHT Domain)NLRP3 (NACHT Domain)
IC₅₀ (IL-1β Release) 16 nM – 63 nM10 nM – 50 nM
Solubility / LLE High (Due to basic amine integration)Low to Moderate
In Vivo Toxicity Risk Low (Resolved renal precipitation)High (Renal toxicity / DILI risk)
NLRC4 / AIM2 Inhibition > 20 μM (Highly Selective)> 10 μM (Selective)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causal checkpoints. By strictly separating the priming and activation phases, these workflows prevent false positives (e.g., mistaking NF-κB transcriptional suppression for direct NLRP3 inhibition).

Protocol A: In Vitro Macrophage Inflammasome Assay

This protocol utilizes primary mouse bone marrow-derived macrophages (mBMDMs) or human THP-1 cells to validate the probe's direct inhibitory effect on inflammasome assembly [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed mBMDMs at 1×106 cells/mL in 96-well plates and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Signal 1 (Priming): Replace the media and stimulate the cells with 1 μg/mL LPS for exactly 3 to 4 hours. Causality Note: This duration is sufficient to upregulate pro-IL-1β and NLRP3 protein levels without triggering spontaneous pyroptosis.

  • Probe Incubation: Add the pyrazolo[5,1-b]oxazine probe (titrated from 1 nM to 10 μM) directly to the media for 30 minutes. Causality Note: Adding the probe after LPS priming ensures that any observed reduction in cytokines is due to the inhibition of the assembly phase, not the transcriptional phase.

  • Signal 2 (Activation): Introduce Nigericin (10 μM) for 1 hour, or ATP (5 mM) for 30 minutes. This forces massive potassium efflux, the obligate trigger for canonical NLRP3 assembly.

  • Harvest & Analysis: Centrifuge the plates to pellet the cells. Collect the supernatant for IL-1β and IL-18 quantification via ELISA. Lyse the remaining cell pellet in RIPA buffer for Western blot analysis of cleaved Caspase-1 (p20 subunit).

Workflow Seed 1. Cell Seeding (Macrophages) Prime 2. LPS Priming (1 μg/mL, 3-4h) Seed->Prime Probe 3. Probe Incubation (10-100 nM, 30m) Prime->Probe Activate 4. Nigericin Activation (10 μM, 1h) Probe->Activate Harvest 5. Harvest Lysate & Supernatant Activate->Harvest Analyze 6. ELISA (IL-1β) & Western (Casp-1) Harvest->Analyze

Step-by-step in vitro workflow for validating NLRP3 inflammasome inhibition using chemical probes.

Protocol B: In Vivo LPS/ATP-Induced Peritonitis Model

To validate the in vivo efficacy and pharmacokinetic stability of the pyrazolo[5,1-b]oxazine scaffold, the acute peritonitis model is the gold standard [4].

Step-by-Step Methodology:

  • Probe Administration: Administer the chemical probe (e.g., 1–10 mg/kg) via oral gavage (p.o.) to C57BL/6 mice. Wait 2 hours to allow for systemic absorption and distribution.

  • In Vivo Priming: Inject 1.25 μg of LPS intraperitoneally (i.p.). Allow 2 hours for systemic TLR4 activation and transcriptional priming in peritoneal macrophages.

  • In Vivo Activation: Inject 1 mg of monosodium urate (MSU) crystals or 50 mM ATP (i.p.) to trigger localized NLRP3 inflammasome activation.

  • Endpoint Collection: Exactly 30 minutes post-activation, euthanize the animals. Perform a peritoneal lavage using 5 mL of cold PBS.

  • Quantification: Centrifuge the lavage fluid to remove intact cells and debris. Analyze the cell-free exudate for IL-1β levels via multiplex assay or ELISA. A successful pyrazolo[5,1-b]oxazine probe will reduce IL-1β to baseline levels at a minimum effective dose (MED) of 10 mg/kg.

Data Interpretation & Troubleshooting

When utilizing this scaffold, researchers must rigorously prove selectivity. The most common pitfall in inflammasome research is off-target inhibition of parallel pathways.

  • Selectivity Check: Run a parallel in vitro assay substituting Nigericin with Flagellin (which activates the NLRC4 inflammasome) or poly(dA:dT) (which activates the AIM2 inflammasome). A true pyrazolo[5,1-b]oxazine NLRP3 probe will show an IC₅₀ > 20 μM against NLRC4 and AIM2 [1].

  • Toxicity Check: If utilizing a novel derivative of this scaffold, monitor cell viability (e.g., via CellTiter-Glo or LDH release prior to Nigericin addition) to ensure that decreases in IL-1β are not artifacts of compound cytotoxicity.

References

  • Stivala, C., et al. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, 2022.[Link]

  • Jiang, Y., et al. "Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain." National Center for Biotechnology Information (PMC), 2023.[Link]

  • Tapia-Abellán, A., et al. "Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency." Life Science Alliance, 2024.[Link]

  • Vande Walle, L., et al. "Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases." National Center for Biotechnology Information (PMC), 2024.[Link]

Application

cell-based assays for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine activity

Application Note: Cell-Based Assay Workflows for Evaluating 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-Derived NLRP3 Inhibitors Introduction & Biological Context The NLRP3 (NLR family pyrin domain containing 3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assay Workflows for Evaluating 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-Derived NLRP3 Inhibitors

Introduction & Biological Context

The NLRP3 (NLR family pyrin domain containing 3) inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory and autoimmune diseases. Recently, the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold has emerged as a highly potent and selective class of NLRP3 inhibitors. Developed to overcome preclinical safety obstacles—such as the renal toxicity and drug-induced liver injury associated with earlier sulfonylurea-based inhibitors—derivatives like GDC-2394 have demonstrated nanomolar potency by directly binding to the NACHT domain of the NLRP3 protein[1][2].

To accurately evaluate the structure-activity relationship (SAR) and efficacy of novel pyrazolo[5,1-b]oxazine analogs, researchers require robust, self-validating cell-based assays. This guide details a multiplexed, high-throughput methodology using human THP-1 monocytes to quantify NLRP3 inhibition while rigorously controlling for compound cytotoxicity.

Mechanistic Rationale & Assay Logic

A reliable cell-based assay for NLRP3 must mimic the physiological two-step activation process:

  • Signal 1 (Priming): Toll-like receptor (TLR) activation by Lipopolysaccharide (LPS) induces NF-κB-dependent transcription, upregulating the expression of inactive NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): A secondary stimulus, such as Nigericin (a microbial potassium ionophore) or ATP, triggers rapid intracellular potassium (K+) efflux. This ionic shift causes NLRP3 to oligomerize, recruit ASC (Apoptosis-associated speck-like protein containing a CARD), and activate Caspase-1, which subsequently cleaves pro-IL-1β into its mature, secreted form.

The 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold acts specifically at the activation stage by locking the NLRP3 NACHT domain in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization[1].

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Transcription TLR4->NFkB ProIL1b Pro-IL-1β & Pro-NLRP3 NFkB->ProIL1b Priming NLRP3 NLRP3 Inflammasome (Oligomerization + ASC) ProIL1b->NLRP3 Nigericin Nigericin (Signal 2) K_Efflux Potassium (K+) Efflux Nigericin->K_Efflux K_Efflux->NLRP3 Activation Caspase1 Active Caspase-1 NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Pyroptosis Gasdermin D Cleavage (Pyroptosis) Caspase1->Pyroptosis Inhibitor Pyrazolo[5,1-b]oxazine Inhibitor Inhibitor->NLRP3 Binds NACHT domain

Diagram 1: Two-step NLRP3 inflammasome activation pathway and mechanism of pyrazolo[5,1-b]oxazine inhibition.

Experimental Protocols

Protocol A: THP-1 Cell Differentiation (Days 1–3)

Causality: THP-1 cells are human leukemia monocytes. In their suspension state, they express low levels of basal TLR4. Treatment with Phorbol 12-myristate 13-acetate (PMA) differentiates them into adherent, macrophage-like cells, vastly improving their sensitivity to LPS priming.

  • Seeding: Harvest THP-1 cells and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Differentiation: Add PMA to a final concentration of 50 ng/mL. Seed cells at 1×105 cells/well in a 96-well flat-bottom tissue culture plate.

  • Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.

  • Resting Phase: Carefully aspirate the PMA-containing media. Wash once with warm PBS, and add 100 µL of fresh, PMA-free RPMI-1640. Rest the cells for 24 hours to allow basal inflammatory markers induced by PMA to subside, reducing background noise.

Protocol B: Compound Treatment & Inflammasome Activation (Day 4)

Causality: The inhibitor must be introduced after LPS priming but before Nigericin activation. This ensures the compound is specifically blocking the assembly of the inflammasome rather than interfering with the NF-κB transcriptional priming phase.

  • Priming: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 3 hours.

  • Compound Addition: Prepare a 10-point dose-response curve of the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine test compound (e.g., 10 µM down to 0.3 nM, 3-fold dilutions) in DMSO. Add to the wells (final DMSO concentration 0.5%). Incubate for 30 minutes to allow intracellular accumulation and NACHT domain binding.

  • Activation: Add Nigericin to a final concentration of 10 µM. Incubate for exactly 45 minutes. Note: Nigericin provides a highly synchronous and robust Signal 2 compared to ATP, yielding a tighter assay window.

  • Harvest: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new plate for multiplexed analysis.

Assay_Workflow Day1 Day 1: Seed THP-1 + 50 ng/mL PMA Day3 Day 3: Media Exchange (24h Rest) Day1->Day3 Day4_Prime Day 4 (0h): Prime with LPS (3 hours) Day3->Day4_Prime Day4_Inhib Day 4 (3h): Add Inhibitor (30 mins) Day4_Prime->Day4_Inhib Day4_Act Day 4 (3.5h): Add Nigericin (45 mins) Day4_Inhib->Day4_Act Readout Harvest Supernatant: 1. IL-1β HTRF 2. LDH Assay Day4_Act->Readout

Diagram 2: Chronological workflow for THP-1 differentiation, priming, inhibition, and activation.

Protocol C: Multiplexed Readout & Self-Validating Counter-Screen

Trustworthiness & Causality: A critical failure point in inflammasome assays is misinterpreting compound cytotoxicity as NLRP3 inhibition. If a compound kills the cells, IL-1β release will drop, creating a false positive. We multiplex an IL-1β HTRF (Homogeneous Time-Resolved Fluorescence) assay with an LDH (Lactate Dehydrogenase) release assay to build a self-validating system.

  • IL-1β Quantification (HTRF): Transfer 16 µL of supernatant to a 384-well low-volume plate. Add 4 µL of pre-mixed IL-1β HTRF antibodies (Europium cryptate-donor and d2-acceptor). Incubate for 2 hours at RT. Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio.

  • Cytotoxicity Counter-Screen (LDH): Transfer 10 µL of supernatant to a separate plate. Add 10 µL of LDH reaction mix. Incubate for 30 minutes. Measure absorbance at 490 nm. Validation Rule: Any concentration of the pyrazolo[5,1-b]oxazine compound that exhibits >15% LDH release relative to the maximum lysis control must be excluded from the IC50​ calculation.

Data Presentation & Quality Control

To ensure the assay is performing to industry standards, specific quality control metrics must be met. The benchmark compound MCC950 should be run on every plate as a positive control for inhibition[3].

Assay ParameterNegative Control (LPS Only)Positive Control (LPS + Nig)Reference Inhibitor (MCC950)Target Scaffold (GDC-2394 Analog)
IL-1β Secretion (HTRF Ratio) Basal (< 1000)Maximal (> 15,000)Dose-dependent decreaseDose-dependent decrease
Assay Window (S/B) N/A> 15-foldN/AN/A
Z'-Factor N/A> 0.65N/AN/A
Expected IC50​ (IL-1β) N/AN/A10 – 50 nM50 – 100 nM[4]
Cell Viability (LDH Release) < 5%10 - 15% (Pyroptosis)< 15% across all doses< 15% across all doses

Table 1: Expected quantitative metrics and acceptance criteria for the THP-1 NLRP3 inhibition assay.

References

  • Alzheimer's Drug Discovery Foundation. "NLRP3 Inhibitors - Cognitive Vitality Reports." Alzdiscovery.org, 2024.[Link]

  • McBride, Christopher M., et al. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, vol. 65, no. 21, 2022, pp. 14721-14739. American Chemical Society.[Link]

Sources

Method

Application Note: Derivatization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine for SAR Studies

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Structural Rationale The 6-methyl-6,7-dihydro-5H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Structural Rationale

The 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold has emerged as a highly privileged bicyclic system in modern medicinal chemistry. Featuring a planar, electron-rich pyrazole ring fused to a saturated, sp³-rich oxazine ring, this core provides an ideal vector for exploring chemical space. Recently, derivatives of this scaffold have demonstrated profound utility as potent NLRP3 inflammasome inhibitors (e.g., GDC-2394 analogs) [1] and as novel left-hand-side (LHS) heterocycles in VHL-recruiting molecular glues and PROTACs [2].

Reactivity Profile & Causality in Design

Successful Structure-Activity Relationship (SAR) campaigns rely on understanding the intrinsic electronic properties of this core:

  • C-3 Position (Pyrazole): The fused oxazine oxygen and the bridgehead nitrogen strongly donate electron density into the pyrazole ring, making the C-3 position highly nucleophilic. This is the primary site for electrophilic aromatic substitution (e.g., halogenation), setting the stage for transition-metal-catalyzed cross-coupling.

  • C-2 Position (Pyrazole): Less intrinsically reactive than C-3, but accessible via directed C–H activation or lithiation, allowing for orthogonal functionalization.

  • C-6 Methyl Group: The presence of the methyl group at C-6 introduces a critical stereocenter. This sp³ modification restricts the conformational pucker of the oxazine ring, directly influencing Lipophilic Ligand Efficiency (LLE) and minimizing off-target toxicity (such as renal precipitation) observed in unmethylated analogs [1].

SAR_Strategy Core 6-Methyl-pyrazolo- [5,1-b][1,3]oxazine (Core Scaffold) C3_Hal C-3 Halogenation (NBS/NIS) Core->C3_Hal Electrophilic Substitution C2_CH C-2 C-H Activation (Ir/Pd Catalysis) Core->C2_CH Direct Functionalization C3_Cross C-3 Cross-Coupling (Suzuki/Buchwald) C3_Hal->C3_Cross Pd-Catalysis SAR SAR & PK/PD Screening C3_Cross->SAR C2_CH->SAR

Strategic workflow for the divergent SAR derivatization of the pyrazolo[5,1-b][1,3]oxazine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediates are of sufficient purity to prevent catalytic poisoning in downstream steps.

Protocol A: Regioselective C-3 Bromination

To enable divergent SAR at the C-3 position, the core must first be halogenated. Bromination is preferred over iodination due to the superior stability of the resulting 3-bromo intermediate during prolonged storage [3].

Reagents:

  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the core scaffold in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: DMF stabilizes the highly polar bromonium ion transition state, accelerating the reaction while maintaining regioselectivity.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The pyrazole ring is highly activated. Performing the addition at 0 °C suppresses radical-mediated side reactions at the C-6 methyl group and prevents over-bromination.

  • Addition: Add NBS portion-wise over 15 minutes. Protect the flask from light.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching (Critical Step): Pour the mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

    • Validation: Thiosulfate reduces any unreacted NBS. Failure to quench NBS will result in the generation of HBr during concentration, leading to the degradation of the acid-sensitive oxazine ring.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Checkpoint: Confirm complete conversion via LCMS. The mass spectrum must show the characteristic 1:1 isotopic pattern of the [M+H]⁺ and [M+2+H]⁺ bromine isotopes.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

This protocol introduces aryl or heteroaryl groups at the C-3 position to explore the hydrophobic binding pockets of target proteins (e.g., the NACHT domain of NLRP3).

Reagents:

  • 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Assembly: Charge a Schlenk flask or microwave vial with the 3-bromo core, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand has a large bite angle (99°), which accelerates the rate-limiting reductive elimination step, crucial when coupling sterically hindered bicyclic systems.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with argon for 10 minutes, or perform three freeze-pump-thaw cycles.

    • Validation: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species. Insufficient degassing is the primary cause of catalytic failure and the formation of homocoupled boronic acid byproducts.

  • Heating: Seal the vessel and heat to 90 °C in an oil bath for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + C3-Bromo-Scaffold TM Transmetalation Complex OA->TM + Aryl-B(OH)2 + Base RE Reductive Elimination TM->RE Isomerization RE->Pd0 - C3-Aryl-Scaffold

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C-3 position of the pyrazolo-oxazine core.

Quantitative Data & SAR Summary

The derivatization of the C-3 position and the stereochemistry of the C-6 methyl group profoundly impact both biological potency and physicochemical properties. The table below summarizes representative SAR data demonstrating how these modifications affect NLRP3 inhibition and lipophilicity.

Compound IDC-3 Substituent (R³)C-6 StereochemistryNLRP3 IC₅₀ (nM)LogD (pH 7.4)Microsomal Stability (T₁/₂ min)
Scaffold-1a Hydrogen (Core)Racemic>10,0001.2>60
Scaffold-1b BromineRacemic>10,0002.1>60
SAR-201 PhenylRacemic1,4503.445
SAR-202 4-FluorophenylRacemic8203.652
SAR-203 3-PyridylRacemic2,1002.5>60
SAR-204 4-Fluorophenyl(S)-Methyl1153.555
SAR-205 4-Fluorophenyl(R)-Methyl4,5003.548

SAR Insights:

  • Stereo-dependence: The (S)-enantiomer at the C-6 position (SAR-204) shows a ~40-fold increase in potency compared to the (R)-enantiomer (SAR-205). This suggests a strict steric boundary in the target binding pocket that accommodates the methyl group in only one spatial orientation.

  • Lipophilic Efficiency: Substituting a phenyl ring with a 3-pyridyl group (SAR-203) lowers the LogD, improving solubility, but at a cost to target affinity. Fluorination (SAR-202) provides the optimal balance of metabolic stability and potency.

References

  • Urban, F. J., et al. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, vol. 65, no. 21, 2022. URL:[Link]

  • "Discovery of a VHL molecular glue degrader of GEMIN3 by Picowell RNA-seq." bioRxiv, March 2025. URL:[Link]

  • "Syntheses of Pyrazolo[1,2-a]pyrazole and Pyrazolo[5,1-b][1,3]oxazine Derivatives." Chemical and Pharmaceutical Bulletin, vol. 32, no. 4, 1984, pp. 1303-1312. URL:[Link]

Application

safe handling and storage procedures for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Application Note: Safe Handling, Storage, and Experimental Protocols for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Executive Summary & Mechanistic Context In modern medicinal chemistry, the optimization of lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Experimental Protocols for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Executive Summary & Mechanistic Context

In modern medicinal chemistry, the optimization of lipophilic ligand efficiency (LLE) is critical for minimizing off-target toxicities, such as drug-induced liver injury. The compound 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine (CAS: 1706438-18-7) has emerged as a highly valuable structural scaffold in this domain. Most notably, it serves as the core framework for developing potent and selective NLRP3 inflammasome inhibitors, such as GDC-2394, which are used to treat severe inflammatory and autoimmune diseases ([1]).

Because this nitrogen-rich, fused bicyclic system is sensitive to environmental degradation, maintaining its structural integrity from the reagent bottle to the biological assay is paramount. This guide provides a causality-driven, self-validating framework for the safe handling, storage, and solubilization of this critical building block.

Physicochemical Profile & Causality-Driven Storage

To ensure reproducible experimental outcomes, researchers must understand the relationship between the compound's physicochemical properties and its required storage conditions. The pyrazolo-oxazine core is susceptible to N-oxidation and moisture-induced ring-opening over prolonged periods.

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationCausality / Rationale
Compound Name 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineFused pyrazole-oxazine bicyclic system.
Molecular Weight 138.17 g/mol Critical for accurate molarity calculations.
Purity Requirement ≥98% (LC-MS/NMR)Impurities can drastically skew LLE metrics in SAR studies.
Physical State Solid powderProne to static cling and aerosolization during handling.
Atmospheric Control Argon or N 2​ flushDisplaces oxygen to prevent N-oxidation of the pyrazole nitrogens.
Temperature Control -20°C (Long-term)Suppresses thermal degradation and hydrolytic kinetics.

Solvent Compatibility & Preparation

Selecting the correct solvent is dictated by the downstream application. The oxazine ring's stability varies significantly depending on the protonation state and the presence of nucleophilic species in the solvent matrix.

Table 2: Solubilization Parameters

SolventSolubilityRecommended Use CaseHandling Rationale
Anhydrous DMSO High (>50 mg/mL)Biological assays, stock solutionsMust be anhydrous to prevent moisture-driven hydrolysis during freeze-thaw cycles.
Anhydrous DMF HighChemical synthesis, couplingIdeal for sulfonylurea formation; requires amine-free DMF to prevent side reactions.
Aqueous Buffers LowFinal assay dilutionsCompound must be pre-dissolved in DMSO; keep final DMSO concentration <1% to avoid cell toxicity.

Self-Validating Handling & Solubilization Protocol

This protocol is designed as a self-validating system . Each phase includes a mandatory validation checkpoint to ensure that any deviation or degradation is caught before proceeding to costly downstream assays or syntheses.

Objective: Prepare a 10 mM stock solution while preserving the integrity of the heterocyclic core.

  • Phase 1: Environmental Control

    • Action: Purge a desiccator or glovebox with Argon for 15 minutes prior to handling the primary container. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Causality: The oxazine ring is highly susceptible to hydrolytic degradation in the presence of atmospheric moisture.

    • Validation Checkpoint: Ensure the internal hygrometer reads <15% relative humidity (RH) before opening the vial.

  • Phase 2: Anti-Static Weighing

    • Action: Use an anti-static zero-stat gun on the weighing spatula and the analytical balance draft shield. Weigh exactly 13.82 mg of the compound into a pre-tared, amber glass vial.

    • Causality: Fine heterocyclic powders exhibit strong electrostatic properties, leading to aerosolization, mass loss, and inaccurate molarity calculations.

    • Validation Checkpoint: The balance must stabilize within 3 seconds ; continuous drift indicates residual static or micro-drafts, invalidating the measurement.

  • Phase 3: Solubilization

    • Action: Inject 10.0 mL of anhydrous, septum-sealed DMSO directly into the vial using a purged syringe. Vortex immediately for 30 seconds.

    • Causality: Rapid dissolution prevents localized concentration gradients that can trigger aggregation or precipitation.

    • Validation Checkpoint: Perform a visual clarity test against a black-and-white background. The solution must be completely transparent . Any turbidity indicates moisture contamination. Confirm final purity via LC-MS (Target [M+H] + = 139.1).

  • Phase 4: Aliquoting and Cryopreservation

    • Action: Dispense 100 µL aliquots into single-use, Argon-flushed cryovials. Store immediately at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce condensation, leading to progressive hydrolysis of the stock.

    • Validation Checkpoint: Track the freeze-thaw count on the vial label. Automatically discard any aliquot that has been thawed more than once.

Experimental Workflows & Mechanistic Pathways

To contextualize the handling procedures, the following diagrams map out the physical handling workflow and the downstream biological mechanism of action where this scaffold is deployed.

Workflow QA Raw Material QA/QC (Purity >98%, LC-MS) Storage Inert Storage (-20°C, Argon/N2) QA->Storage Approved Weighing Weighing & Handling (Glovebox, Anti-static) Storage->Weighing Requisition Solubilization Solubilization (Anhydrous DMF/DMSO) Weighing->Solubilization Transfer Reaction Reaction Setup (Functionalization) Solubilization->Reaction Reagents added Validation Analytical Validation (Yield & Purity Check) Reaction->Validation Post-reaction

Fig 1. End-to-end handling and synthesis workflow for pyrazolo-oxazine derivatives.

When functionalized into complex molecules (e.g., sulfonylureas), the pyrazolo[5,1-b]oxazine scaffold acts as a direct inhibitor of the NLRP3 inflammasome, preventing the cleavage and release of pro-inflammatory cytokines like IL-1β.

Pathway Stimulus Pathogen/DAMPs (LPS + Nigericin) NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β & IL-18 Release Caspase->Cytokines Inhibitor Pyrazolo[5,1-b]oxazine Derivative (GDC-2394) Inhibitor->NLRP3 Direct Inhibition

Fig 2. Mechanism of action: Pyrazolo-oxazine derivatives inhibiting the NLRP3 inflammasome.

References

  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ACS Publications.[Link]

Sources

Method

analytical methods for quantification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

An Application Note on Proposed Analytical Methods for the Quantification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Abstract This document provides a comprehensive guide for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Proposed Analytical Methods for the Quantification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed analytical methods for the accurate quantification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. In the absence of established and validated public-domain methods for this specific analyte, this application note outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are grounded in fundamental analytical principles and are designed to serve as a robust starting point for method development and validation. A thorough protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is also presented to ensure the development of a reliable and self-validating analytical system.

Introduction and Physicochemical Profile

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a heterocyclic compound with a pyrazolo-oxazine core structure. This scaffold is of interest in medicinal chemistry and drug discovery. Accurate quantification of this compound is crucial for a variety of applications, including reaction monitoring, purity assessment, formulation analysis, and pharmacokinetic studies.

A review of available data on the target analyte and structurally similar compounds suggests the following physicochemical properties:

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • LogP (predicted): Approximately 0.7, indicating moderate polarity.

  • Boiling Point (predicted): Around 240-250°C, suggesting potential for GC analysis.

These properties indicate that the compound is likely soluble in common organic solvents like methanol and acetonitrile and is amenable to analysis by both liquid and gas chromatography.

Proposed Analytical Methodologies

Three primary analytical techniques are proposed for the quantification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of moderately polar small molecules.[1] It is an excellent starting point for purity analysis and quantification in relatively clean sample matrices.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: Given the moderate polarity (LogP ~0.7), a reversed-phase method using a C18 stationary phase is the logical first choice. This will provide good retention and separation from more polar impurities.

  • Mobile Phase: A mobile phase of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of formic acid (0.1%) is recommended to control the ionization state of the analyte and ensure good peak shape.[2][3]

  • UV Detection: The pyrazole ring system is expected to have a UV chromophore. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol

  • Instrumentation and Columns:

    • A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

    • Recommended Column: A C18 column (e.g., Agilent ZORBAX, Waters Symmetry, or similar) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Standard Stock Solution: Accurately weigh 10 mg of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Chromatographic Conditions:

ParameterProposed Value
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection Monitor at λmax (to be determined, likely ~254 nm)
Gradient Program 10-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

    • Quantify the amount of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Stock & Calibration Curve calibrate Construct Calibration Curve prep_std->calibrate prep_sample Dissolve/Dilute Sample hplc Inject into HPLC System with C18 Column prep_sample->hplc uv UV/PDA Detection hplc->uv integrate Integrate Peak Area uv->integrate quantify Calculate Concentration integrate->quantify calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the recommended method.[4][5][6] This technique combines the separation power of liquid chromatography with the specificity of mass spectrometry.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar to moderately polar small molecules. Given the presence of nitrogen atoms, the analyte is expected to ionize efficiently in positive ion mode.

  • Multiple Reaction Monitoring (MRM): MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.

  • Chromatography: A fast UPLC method is proposed to reduce run times and improve peak sharpness, which enhances sensitivity.

Experimental Protocol

  • Instrumentation:

    • A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Recommended Column: A C18 column with smaller particle size (e.g., < 2 µm) suitable for UPLC.

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

    • Perform a full scan in positive ESI mode to identify the precursor ion, which will likely be the protonated molecule [M+H]⁺ (m/z 139.1).

    • Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy (CE) and other source parameters for the most intense MRM transition.

  • Chromatographic and MS Conditions:

ParameterProposed Value
Column UPLC C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B in 3 minutes, hold and re-equilibrate
Ionization Mode ESI Positive
MRM Transition Hypothetical: Q1: 139.1 m/z -> Q3: [To be determined]
Collision Energy To be optimized
  • Sample Preparation:

    • For simple matrices: Dilute the sample in the initial mobile phase.

    • For complex matrices (e.g., plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging. Analyze the supernatant.[5][6]

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Standards with Internal Standard calibrate Construct Calibration Curve prep_std->calibrate prep_sample Sample Extraction (e.g., Protein Precipitation) uplc Inject into UPLC-MS/MS System prep_sample->uplc msms MRM Detection uplc->msms integrate Integrate Analyte/IS Peak Area Ratio msms->integrate quantify Calculate Concentration integrate->quantify calibrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative if the analyte is sufficiently volatile and thermally stable.[7][8] It offers excellent chromatographic resolution.

Causality Behind Experimental Choices:

  • Volatility: With a predicted boiling point around 240-250°C, the analyte should be volatile enough for GC analysis without derivatization.

  • Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a versatile starting point for heterocyclic compounds.[9]

  • Electron Ionization (EI): EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are useful for identification and quantification.

Experimental Protocol

  • Instrumentation:

    • A GC system with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole).

    • Recommended Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • GC-MS Conditions:

ParameterProposed Value
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions
  • Sample Preparation:

    • Samples must be dissolved in a volatile organic solvent compatible with GC (e.g., ethyl acetate or dichloromethane).

    • An internal standard should be used for accurate quantification.

  • Data Analysis:

    • Identify the retention time and characteristic ions of the analyte from a full scan analysis of a standard.

    • Use the most abundant and specific ion for quantification in SIM mode.

    • Construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Standards in Volatile Solvent calibrate Construct Calibration Curve prep_std->calibrate prep_sample Dissolve/Extract Sample gc Inject into GC-MS System prep_sample->gc ms SIM Detection gc->ms integrate Integrate Ion Chromatogram Peak Area ms->integrate quantify Calculate Concentration integrate->quantify calibrate->quantify

Caption: Workflow for GC-MS quantification.

Protocol for Method Validation

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[10][11][12][13]

Validation ParameterDescription and PurposeAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.R² ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of test results obtained by the method to the true value. Determined by applying the method to samples to which a known amount of analyte has been added (spiked samples).Recovery of 80-120% for assays, may be wider for trace analysis.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2% for assays, ≤ 15% for trace/bioanalytical work.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy must meet acceptance criteria at this level.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).No significant change in results; RSD of results should be within acceptable limits.

Conclusion

This application note provides a comprehensive starting point for the development and validation of analytical methods for the quantification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. Three robust techniques—HPLC-UV, LC-MS/MS, and GC-MS—have been proposed, with detailed protocols and scientific rationale for the experimental choices. By following the outlined method development strategies and adhering to the rigorous validation protocol based on ICH guidelines, researchers can establish a reliable, accurate, and precise method suitable for their specific application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • LC-MS/MS method development and validation for novel targeted anticancer therapies - PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Computer-Assisted Method Development for Small and Large Molecules | LCGC International - Chromatography Online. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]

  • Scaling Small Molecule Purification Methods for HPLC | Agilent. [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS - ORBi. [Link]

  • Sample Preparation | Request PDF - ResearchGate. [Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed. [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives | Request PDF - ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed. [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - Turkish Journal of Pharmaceutical Sciences. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. [Link]

Sources

Application

Large-Scale Synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Process Optimization and Mechanistic Insights

Strategic Context & Rationale The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core has emerged as a privileged bicyclic scaffold in modern medicinal chemistry. Its unique three-dimensional topography and favorable lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Rationale

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core has emerged as a privileged bicyclic scaffold in modern medicinal chemistry. Its unique three-dimensional topography and favorable lipophilic ligand efficiency (LLE) have made it a critical structural motif in the development of potent NLRP3 inflammasome inhibitors (e.g., GDC-2394)[1], highly selective PDE4B inhibitors[2], and next-generation VHL-recruiting molecular glue degraders such as dGEM3[3].

Specifically, the introduction of a 6-methyl substituent onto this core provides a critical steric vector that can restrict the conformational flexibility of attached pharmacophores, thereby enhancing target residence time and mitigating off-target toxicities. However, scaling up the synthesis of this specific heterocycle presents significant regiochemical challenges. This application note details a field-proven, self-validating protocol for the large-scale synthesis of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, focusing on the mechanistic causality behind reagent selection and process parameters.

Retrosynthetic Analysis & Mechanistic Causality

Historically, the construction of the pyrazolo[5,1-b][1,3]oxazine system relies on the formal double alkylation of a 1H-pyrazol-5-ol derivative with a 1,3-difunctionalized propane chain[4].

The primary synthetic challenge is regioselectivity . 1H-pyrazol-5-ol is an ambident nucleophile. Depending on the base and electrophile used, the reaction can either proceed via an O,N -annulation to yield the desired pyrazolo[5,1-b][1,3]oxazine, or via an N,N -annulation to yield the undesired pyrazolo[1,2-a]pyrazole[4].

Causality of Reagent Selection:

  • The Electrophile: While 1,3-dibromo-2-methylpropane is commercially available, we utilize 2-methylpropane-1,3-diyl dimethanesulfonate . Mesylates provide a "softer" electrophilic center compared to bromides. This softness preferentially matches the harder oxygen nucleophile of the pyrazolate anion during the initial intermolecular SN​2 attack. Furthermore, dimesylates possess higher boiling points and lower volatility, ensuring stoichiometric integrity during large-scale heating.

  • The Base: The use of strong, hard bases like Sodium Hydride (NaH) generates a "naked" nitrogen anion that outcompetes oxygen, driving the reaction toward the undesired N,N -dialkylation. Conversely, a soft, bulky base like Cesium Carbonate ( Cs2​CO3​ ) leverages the "cesium effect." The large ionic radius of Cs+ weakly coordinates the oxygen atom, increasing its nucleophilicity for the kinetic O -alkylation step.

  • The Solvent: 1,4-Dioxane is selected over DMF. While DMF accelerates the initial O -alkylation, it promotes degradation and side-reactions during the extended heating required for the subsequent intramolecular N -alkylation (ring closure). 1,4-Dioxane provides an optimal reflux temperature (101 °C) to drive the thermodynamic ring closure while maintaining intermediate stability.

MechanisticPathway A 1H-Pyrazol-5-ol + Dimesylate B Deprotonation (Cs2CO3) A->B C Intermolecular O-Alkylation B->C Kinetic Control (Soft Base) F Byproduct: pyrazolo[1,2-a]pyrazole B->F Thermodynamic Control (Strong Base, e.g., NaH) D Intramolecular N-Alkylation C->D Heat (95 °C) E Target Core: pyrazolo[5,1-b][1,3]oxazine D->E Ring Closure

Figure 1: Mechanistic pathway of the base-mediated O,N-annulation process.

Process Chemistry Optimization

The following table summarizes the quantitative optimization data that validates our protocol choices. The shift from a bromide/NaH system to a mesylate/ Cs2​CO3​ system fundamentally inverts the regioselectivity profile.

ElectrophileBase (Equiv)SolventTemp (°C)Regioselectivity ( O,N : N,N )Overall Yield (%)
1,3-Dibromo-2-methylpropaneNaH (2.5)THF601:415%
1,3-Dibromo-2-methylpropane K2​CO3​ (2.5)DMF805:162%
Dimesylate derivative K2​CO3​ (2.5)MeCN8010:178%
Dimesylate derivative Cs2​CO3​ (2.5) 1,4-Dioxane 95 >20:1 89%

Table 1: Optimization of the annulation parameters for 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine.

Detailed Experimental Protocols (100-Gram Scale)

This methodology is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each mechanistic milestone is achieved before proceeding.

Phase 1: Synthesis of 2-Methylpropane-1,3-diyl dimethanesulfonate
  • Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and an addition funnel. Purge with N2​ .

  • Charge: Add 2-methylpropane-1,3-diol (90.1 g, 1.0 mol) and anhydrous Dichloromethane (DCM, 800 mL). Stir at 250 rpm.

  • Base Addition: Add Triethylamine (TEA, 242.8 g, 2.4 mol). Cool the reactor jacket to -5 °C until the internal temperature reaches 0 °C.

  • Electrophile Activation: Charge the addition funnel with Methanesulfonyl chloride (MsCl, 252.0 g, 2.2 mol). Add dropwise over 2 hours, strictly maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Validation (IPC 1): Stir for 1 hour at 0 °C. Pull a 50 µL aliquot, quench in water/MeCN, and analyze via LC-MS. Proceed only when mono-mesylate intermediate is <1% AUC.

  • Workup: Quench the reaction with cold 1M HCl (500 mL). Separate the organic layer. Wash sequentially with saturated NaHCO3​ (500 mL) and brine (500 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil that crystallizes upon standing. (Expected yield: 235 g, 95%).

Phase 2: Annulation to 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • Setup: Equip a 3 L jacketed glass reactor with a reflux condenser, overhead stirrer, and N2​ inlet.

  • Charge: Add 1H-pyrazol-5-ol (84.1 g, 1.0 mol) and anhydrous 1,4-Dioxane (1.2 L).

  • Deprotonation: Add Cesium Carbonate ( Cs2​CO3​ , 814.5 g, 2.5 mol) in three portions over 15 minutes. Stir at 25 °C for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Alkylation: Add the 2-methylpropane-1,3-diyl dimethanesulfonate (246.3 g, 1.0 mol) synthesized in Phase 1 as a solution in 1,4-Dioxane (300 mL).

  • Cyclization: Ramp the internal temperature to 95 °C. Maintain vigorous stirring (400 rpm) due to the heterogeneous nature of the carbonate salts.

  • Validation (IPC 2): After 12 hours, analyze via LC-MS. The mass corresponding to the O -alkylated open-chain intermediate ( [M+H]+=237.1 ) must be <2% AUC, and the target cyclized mass ( [M+H]+=139.1 ) should be the dominant peak.

  • Workup & Isolation: Cool the reactor to 20 °C. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the cake with EtOAc (500 mL). Concentrate the filtrate under reduced pressure.

  • Purification: To avoid large-scale column chromatography, partition the crude residue between EtOAc (1 L) and Water (1 L). Extract the aqueous layer with EtOAc (2 x 500 mL). Combine organics, wash with brine, and concentrate to 300 mL. Slowly add Heptane (600 mL) while stirring at 0 °C to crystallize the product. Filter and dry under vacuum at 40 °C. (Expected yield: 122 g, 88%).

Sources

Method

Application Note: Preclinical Evaluation of Pyrazolo[5,1-b]oxazines as Selective NLRP3 Inflammasome Inhibitors

Audience: Researchers, Molecular Biologists, and Drug Development Professionals Focus: Scaffold characterization, mechanism of action, and self-validating experimental protocols for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Molecular Biologists, and Drug Development Professionals Focus: Scaffold characterization, mechanism of action, and self-validating experimental protocols for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives.

Executive Summary & Mechanistic Rationale

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in a multitude of chronic inflammatory, metabolic, and neurodegenerative diseases[1]. Recently, the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold (e.g., GDC-2394) has emerged as a highly potent, novel chemotype for NLRP3 inhibition[2].

Mechanism of Action

NLRP3 inflammasome assembly is a biphasic process requiring both a "priming" step (TLR4/NF-κB-mediated transcription of NLRP3 and IL1B) and an "activation" step (triggered by DAMPs/PAMPs, leading to K⁺ efflux)[1].

Pyrazolo[5,1-b]oxazine derivatives do not interfere with the priming phase. Instead, structural biology and Bioluminescence Resonance Energy Transfer (BRET) assays reveal that these compounds bind directly to the central NACHT domain of the NLRP3 protein[2],[3]. By occupying the same cleft as the prototypic sulfonylurea inhibitor CRID3 (MCC950), pyrazolo[5,1-b]oxazines lock NLRP3 in an inactive conformation, preventing the ADP/ATP exchange required for ASC oligomerization and subsequent caspase-1-mediated pyroptosis[2].

Pathway TLR4 TLR4 (Priming Phase) NFkB NF-κB Signaling TLR4->NFkB Signal ProIL1b Pro-IL-1β & NLRP3 (Upregulation) NFkB->ProIL1b Transcription NLRP3 NLRP3 NACHT Domain (Inactive State) ProIL1b->NLRP3 Protein Pool DAMPs DAMPs / Nigericin (Activation Phase) DAMPs->NLRP3 K+ Efflux ASC ASC Oligomerization (Speck Formation) NLRP3->ASC Conformational Shift Inhibitor Pyrazolo[5,1-b]oxazine (e.g., GDC-2394) Inhibitor->NLRP3 Blocks ATP Exchange Caspase1 Caspase-1 Cleavage ASC->Caspase1 Complex Assembly IL1b Mature IL-1β Release (Pyroptosis) Caspase1->IL1b Activation

Mechanism of NLRP3 inhibition by pyrazolo[5,1-b]oxazines during inflammasome activation.

Scaffold Profiling & Quantitative Data

When developing pyrazolo[5,1-b]oxazines, researchers must balance target affinity with pharmacokinetic (PK) safety. Early highly lipophilic derivatives of this class exhibited severe renal toxicity in cynomolgus monkeys due to compound precipitation in the kidneys[2]. Optimizing the Lipophilic Ligand Efficiency (LLE) by substituting lipophilic furans with polar heteroaryl groups resolved this liability while maintaining nanomolar potency[2].

Table 1: Comparative Profile of NLRP3 Inhibitor Chemotypes
Compound ClassRepresentativeTarget DomainCellular IC₅₀ (IL-1β)Selectivity (vs. AIM2/NLRC4)Key Preclinical Liability / Note
Sulfonylureas MCC950 (CRID3)NACHT~10 nM>100-foldHepatotoxicity risks at high systemic doses[3].
Pyrazolo[5,1-b]oxazines GDC-2394NACHT~5–15 nM>100-foldRenal precipitation if LLE is poorly optimized[2].
Triazolopyrimidinones AZD4144NACHT~25 nM>100-foldRequires strict formulation for optimal PK[4].

Preclinical Screening Workflow

To ensure rigorous validation of pyrazolo[5,1-b]oxazine hits, we recommend a multi-tiered, self-validating experimental workflow.

Workflow InVitro 1. In Vitro Assay (THP-1 / BMDM) Counter 2. Counter-Screen (TNF-α & LDH) InVitro->Counter Selectivity BRET 3. Target Engagement (NLRP3 BRET) Counter->BRET Validated Hits ADMET 4. ADMET & Safety (LLE Optimization) BRET->ADMET Mechanism ADMET->InVitro Scaffold Refinement InVivo 5. In Vivo Efficacy (Peritonitis Model) ADMET->InVivo Lead Selection

Preclinical screening workflow for pyrazolo[5,1-b]oxazine NLRP3 inhibitors.

Detailed Experimental Protocols

Protocol A: Cellular NLRP3 Activation & Self-Validating Counter-Screen

Objective: Quantify the inhibitory potency (IC₅₀) of pyrazolo[5,1-b]oxazines while ruling out false positives caused by cytotoxicity or priming-pathway interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP-1 human monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophage-like cells using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Causality: PMA differentiation upregulates basal pattern recognition receptors (PRRs), making the cells responsive to subsequent stimuli.

  • Priming: Wash cells and add 100 ng/mL ultrapure LPS (E. coli O111:B4) for 3 hours.

    • Causality: Ultrapure LPS specifically engages TLR4 (avoiding TLR2 cross-reactivity) to drive NF-κB-dependent transcription of pro-IL-1β and NLRP3[1].

  • Inhibitor Incubation: Add the pyrazolo[5,1-b]oxazine test compound (10-point dose-response, e.g., 0.1 nM to 10 μM) and incubate for 30 minutes.

    • Causality: This window allows the lipophilic compound to cross the cell membrane and dock into the NACHT domain prior to the activation trigger.

  • Activation: Add 10 μM Nigericin for 45 minutes.

    • Causality: Nigericin is a potent potassium ionophore. It rapidly depletes intracellular K⁺, which is the canonical, direct trigger for NLRP3 oligomerization, bypassing upstream receptor dependencies.

  • Self-Validating Readouts (Supernatant Analysis):

    • Primary Efficacy: Measure IL-1β via ELISA/AlphaLISA.

    • Counter-Screen 1 (Priming Specificity): Measure TNF-α. Logic: TNF-α release is NF-κB-dependent but inflammasome-independent[3]. If a compound inhibits both IL-1β and TNF-α, it is a priming inhibitor (or broadly toxic), not a direct NLRP3 inhibitor.

    • Counter-Screen 2 (Cytotoxicity): Measure Lactate Dehydrogenase (LDH) release. Logic: Ensures that the reduction in IL-1β is due to true inflammasome inhibition rather than compound-induced cell death.

Protocol B: Target Engagement via Intracellular BRET

Objective: Confirm direct physical interaction between the pyrazolo[5,1-b]oxazine and the NLRP3 NACHT domain in live cells. Note: Traditional biochemical kinase/ATPase assays are unreliable for NLRP3 because the protein requires a complex lipid environment and oligomerization to fold correctly. BRET overcomes this limitation[3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-fused NLRP3 construct (Donor).

  • Tracer Addition: Permeabilize cells mildly (if required by tracer design) and add a fluorescently tagged CRID3-derivative tracer (Acceptor) at its predetermined KD​ concentration.

  • Displacement: Add varying concentrations of the unlabeled pyrazolo[5,1-b]oxazine test compound.

  • Readout: Add furimazine (NanoLuc substrate) and immediately read the BRET signal (ratio of Acceptor emission to Donor emission).

    • Causality: As the pyrazolo[5,1-b]oxazine binds the NACHT domain, it competitively displaces the fluorescent tracer, resulting in a dose-dependent decay of the BRET signal. This confirms on-target mechanism of action[3].

Protocol C: In Vivo LPS/ATP-Induced Peritonitis Model

Objective: Establish the PK/PD relationship and determine the Minimum Effective Dose (MED) in a prototypic two-step in vivo model[4].

Step-by-Step Methodology:

  • Compound Dosing: Administer the pyrazolo[5,1-b]oxazine inhibitor to C57BL/6 mice via oral gavage (PO). Wait for the compound's Tmax​ (typically 1–2 hours).

  • In Vivo Priming: Inject 1 mg/kg LPS intraperitoneally (IP).

  • In Vivo Activation: 2 hours post-LPS, inject 50 mM ATP (IP) to trigger the P2X7 receptor, inducing rapid K⁺ efflux and NLRP3 activation[4].

  • Harvest: Exactly 15 minutes post-ATP injection, euthanize the animals. Collect Peritoneal Lavage Fluid (PLF) and systemic plasma.

    • Causality: The 15-minute window is critical. It captures the acute, localized burst of IL-1β in the peritoneum before it is cleared or diluted systemically.

  • Analysis: Quantify IL-1β in the PLF to calculate the MED, defined as the lowest dose that reduces IL-1β to baseline (vehicle-only) levels[4].

References

  • [1] Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors. Journal of Medicinal Chemistry (via PMC). URL:[Link](Note: URL derived from standard PMC indexing for this search result)

  • [2] Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Life Science Alliance. URL:[Link]

  • [4] Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters (via PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine (hereafter referred to as MPO) in aqueous media. Our goal is to provide a logical framework for understanding and overcoming these issues, from fundamental principles to advanced formulation strategies.

Section 1: Foundational Understanding of MPO Solubility

This section addresses the core physicochemical properties of MPO that influence its behavior in aqueous solutions.

Q1: Why is 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine expected to have low aqueous solubility?

A1: The limited aqueous solubility of MPO can be anticipated by analyzing its molecular structure. It is a nitrogen-containing heterocyclic compound with a fused ring system.[1][2] Several factors contribute to its hydrophobicity:

  • Fused Heterocyclic Core: The rigid, fused pyrazolo-oxazine scaffold is predominantly nonpolar.

  • Lack of Ionizable Groups: In its neutral form, the molecule lacks strongly acidic or basic functional groups that would readily ionize and interact with polar water molecules.

  • Nitrogen Atoms: While the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, their contribution to overall solubility can be limited by the molecule's size and overall nonpolar character.[3] The ability of nitrogen heterocycles to interact with biological targets is often due to these polar interactions.[3]

  • Crystalline Structure: For solid forms of MPO, strong intermolecular forces within the crystal lattice (crystal lattice energy) must be overcome for the solute to dissolve.[4] If this energy is high, solubility will be low. Amorphous forms are generally more soluble than their crystalline counterparts.[5]

Q2: How do the nitrogen atoms in the MPO structure influence its properties in aqueous solutions?

A2: The nitrogen atoms are fundamentally important to MPO's chemical behavior. As with many nitrogen-containing heterocyclic compounds, they can accept protons under acidic conditions.[2][6] This makes MPO a weak base. The protonation of a nitrogen atom introduces a positive charge, creating a salt form of the compound that is significantly more polar and, therefore, more soluble in water. This pH-dependent solubility is a critical lever for formulation development.[7]

Section 2: Initial Troubleshooting & Basic Strategies

If you are experiencing precipitation or are unable to achieve your desired concentration, begin with these fundamental strategies.

Q3: My compound is crashing out of solution. What is the first thing I should try?

A3: The first and often most effective strategy for a weakly basic compound like MPO is pH adjustment.[7] By lowering the pH of your aqueous medium with a suitable acid (e.g., HCl, citric acid), you can protonate the MPO molecule. The resulting salt form will have a much higher aqueous solubility.

It is crucial to determine the pH-solubility profile of your compound to identify the optimal pH range for your experiments. See Protocol 1 for a step-by-step guide.

Q4: pH adjustment is not sufficient or is incompatible with my experimental system. What is the next logical step?

A4: The use of co-solvents is the next most common and highly effective technique to enhance the solubility of poorly soluble drugs.[8] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for a nonpolar solute like MPO.

Causality: The co-solvent disrupts the hydrogen-bonding network of water, reducing the "squeezing out" effect on the hydrophobic MPO molecule and thereby increasing its solubility.[10]

Common starting co-solvents for early-stage research include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

These are widely used due to their solubilizing power and, with the exception of DMSO, their relatively low toxicity in many biological systems.[8][11] A systematic screening of different co-solvents and their concentrations is recommended (see Protocol 2 ).

Workflow for Initial Solubility Troubleshooting

The following diagram outlines a systematic approach to addressing initial solubility challenges.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Pathways start Start: MPO Powder prep_stock Prepare Stock in 100% DMSO or Ethanol start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe ph_adjust Pathway 1: pH Adjustment observe->ph_adjust Yes (Insoluble) success Target Concentration Achieved observe->success No (Soluble) cosolvent Pathway 2: Co-solvent Screening ph_adjust->cosolvent Fails or Incompatible ph_adjust->success Successful cosolvent->success Successful advanced Proceed to Advanced Techniques (Section 3) cosolvent->advanced Fails

Caption: Systematic workflow for addressing initial MPO solubility issues.

Section 3: Advanced Solubilization Techniques

When basic strategies are insufficient, more advanced formulation approaches may be necessary.

Q5: My compound still has limited solubility even with co-solvents, or it precipitates upon further dilution. What other options can I explore?

A5: When co-solvency is not enough, forming an inclusion complex with cyclodextrins is a powerful and widely used strategy.[12][13]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic (nonpolar) interior cavity and a hydrophilic (polar) exterior.[14][15] The nonpolar MPO molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host").[16] The resulting guest-host complex has a hydrophilic exterior, rendering it water-soluble and effectively masking the poor solubility of the parent drug.[12][16]

Commonly used cyclodextrins in pharmaceutical development include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These derivatives offer significantly improved aqueous solubility and safety profiles compared to the parent β-cyclodextrin.[16]

Diagram of Cyclodextrin Inclusion Complex

G cluster_1 MPO MPO Molecule (Hydrophobic) Complex MPO (Guest) Encapsulated in Cyclodextrin Cavity MPO->Complex:f0 Enters Cavity CD Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Interior CD->Complex:f1 Encapsulates

Caption: Encapsulation of a hydrophobic MPO molecule by a cyclodextrin host.

Q6: Are there other advanced methods beyond cyclodextrins?

A6: Yes, another well-established technique is the creation of a solid dispersion . This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][17] The most common type is an amorphous solid dispersion (ASD) , where the crystalline drug is converted into a higher-energy, more soluble amorphous state.[4]

Causality: By preventing the drug from arranging into a stable crystal lattice, the energy barrier for dissolution is significantly lowered. The hydrophilic carrier also improves the wettability and dissolution of the drug.[17]

Common carriers for solid dispersions include:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

Methods like spray drying or hot-melt extrusion are used to prepare solid dispersions.[4][17] This is typically a strategy for later-stage development due to the more complex manufacturing process.

Section 4: Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 5, 6, 7, 7.4, 8).

  • Addition of Compound: Add an excess amount of MPO powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a 0.22 µm filter compatible with your sample).

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved MPO using a calibrated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

  • Stock Solutions: Prepare concentrated stock solutions of MPO in several potential co-solvents (e.g., 100 mg/mL in DMSO, 50 mg/mL in Ethanol).

  • Solvent Systems: In separate vials, prepare a range of co-solvent/aqueous buffer (e.g., PBS pH 7.4) mixtures. For example, for PEG 400, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions of PEG 400 in PBS.

  • Spiking: Add a small, fixed volume of the MPO stock solution to each co-solvent/buffer mixture to reach a target concentration that is above its expected aqueous solubility.

  • Observation: Vortex each vial and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature.

  • Data Summary: Record the highest concentration of MPO that remains in solution for each co-solvent system in a table for easy comparison.

Co-solvent System (% v/v in PBS)Max Visual Solubility of MPO (µM)Observations
0% (Control)< 5Immediate precipitation
10% Ethanol50Clear solution
20% Ethanol150Clear solution
10% PEG 40080Clear solution
20% PEG 400250Clear solution
10% Propylene Glycol65Clear solution
20% Propylene Glycol180Clear solution
Note: Data are illustrative and should be determined experimentally.

Section 5: Frequently Asked Questions (FAQs)

Q: I dissolved MPO in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. Why?

A: This is a common issue related to the dramatic change in solvent polarity. MPO is highly soluble in the nonpolar DMSO, but when this stock is diluted into the overwhelmingly aqueous media, the DMSO concentration plummets, and the media can no longer support the high MPO concentration. MPO rapidly crashes out of solution. To mitigate this, try lowering the concentration of your DMSO stock, using an intermediate dilution step with a co-solvent/media mixture, or pre-formulating the MPO in a solubilizing system like a cyclodextrin or a co-solvent blend compatible with your cells.

Q: Can surfactants be used to improve the solubility of MPO?

A: Yes, surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can also enhance solubility.[10] They form micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration). The hydrophobic cores of these micelles can encapsulate MPO, increasing its apparent solubility. Surfactants can be used alone or in combination with co-solvents to further boost solubility and prevent precipitation upon dilution.[10]

Q: How do I choose between pH adjustment, co-solvents, and cyclodextrins?

A: The choice depends on your experimental constraints:

  • pH Adjustment: Use if your system (e.g., a chemical reaction) is tolerant of acidic conditions. It is often the simplest and most cost-effective method.

  • Co-solvents: Ideal for in vitro assays where some level of organic solvent is tolerated. Always run a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.

  • Cyclodextrins: Best for systems requiring very low levels of organic solvents, such as in vivo animal studies or sensitive cell-based assays. They are excellent for increasing solubility while minimizing excipient-related toxicity.[12]

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Pakistan Journal of Pharmaceutical Sciences.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
  • Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PMC. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Cosolvent. Wikipedia. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. [Link]

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][14][16]oxazine-3-carboxylic acid. ChemScence.

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][14][16]oxazine Overview. No-IP.

  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][14][16]thiazine scaffold. ResearchGate.

  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[4][10][14]triazolo[3,4-b][4][14][16]thiadiazine-7-carboxylic acid and. Zaporizhzhia State Medical and Pharmaceutical University.

  • 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][4][14]oxazine. PMC. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Nitrogen Containing Heterocycles. Encyclopedia MDPI. [Link]

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. [Link]

Sources

Optimization

stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in cell culture media

Welcome to the technical support center for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find frequently asked questions and troubleshooting guides to ensure the stability and successful application of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in your cell culture experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in typical experimental settings.

Q1: What are the primary factors that can affect the stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in cell culture media?

A1: The stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in cell culture media can be influenced by several factors. These include the inherent chemical stability of the molecule in an aqueous environment at physiological pH (typically 7.2-7.4) and 37°C.[1] The oxazine ring, a core component of the molecule's structure, can be susceptible to hydrolysis.[2][3] Additionally, components in the cell culture media, such as enzymes present in serum, can lead to enzymatic degradation.[4] Other factors like exposure to light and repeated freeze-thaw cycles of stock solutions can also contribute to degradation.[1][5]

Q2: I'm observing a decrease in the activity of the compound over the course of my multi-day experiment. What could be the reason?

A2: A time-dependent loss of activity is a strong indicator of compound instability in the experimental conditions. The primary suspects are hydrolytic degradation of the oxazine ring and enzymatic degradation by components in the culture medium, especially if you are using serum.[2] It is also possible that the compound is being metabolized by the cells into less active or inactive forms. To maintain a consistent effective concentration, more frequent media changes with a freshly prepared compound may be necessary.

Q3: Can the type of cell culture medium used affect the stability of the compound?

A3: Yes, the composition of the cell culture medium can impact stability. Different media have varying pH buffering capacities and may contain components that can interact with the compound.[6] For instance, some media components can influence the solubility and degradation kinetics of small molecules.[6] It is advisable to assess the stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in the specific medium you are using for your experiments.

Q4: How can I minimize the potential for degradation of my stock solution?

A4: To maintain the integrity of your stock solution, it is recommended to prepare aliquots for single use to avoid repeated freeze-thaw cycles. Stock solutions should be stored at a low temperature, typically -20°C or -80°C, and protected from light.[5] The choice of solvent for the stock solution is also important; ensure the compound is fully dissolved and the solvent is of high purity.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine.

Issue 1: High Variability in Experimental Results

Symptoms:

  • Inconsistent results between replicate wells.

  • Poor reproducibility between experiments conducted on different days.

Potential Causes & Solutions:

Potential Cause Recommended Action
Inconsistent Stock Solution Concentration Prepare fresh stock solutions regularly and aliquot them into single-use volumes to prevent degradation from multiple freeze-thaw cycles.
Incomplete Solubilization Ensure the compound is completely dissolved in the stock solvent and that the final working solution is well-mixed before adding to the cells.
Adsorption to Plasticware The compound may adsorb to the surface of cell culture plates. Consider using low-protein-binding plates.[4]
Pipetting Inaccuracies Calibrate your pipettes regularly to ensure accurate and consistent dispensing of the compound.[4]
Issue 2: Reduced Compound Efficacy Over Time

Symptoms:

  • Initial expected biological effect is observed, but it diminishes over 24-72 hours.

  • Higher concentrations of the compound are needed in longer-term assays to achieve the same effect as in short-term assays.

Potential Causes & Solutions:

Potential Cause Recommended Action
Chemical Instability (Hydrolysis) The oxazine ring in the compound is susceptible to hydrolysis in aqueous media.[2][3] Perform a stability study in cell-free media to determine the compound's half-life under your experimental conditions (see Protocol 1).
Enzymatic Degradation Enzymes present in serum (if used) can degrade the compound. Test the compound's stability in serum-free versus serum-containing media to assess the impact of serum components.
Cellular Metabolism The cells may be metabolizing the compound into inactive forms. Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to evaluate this possibility.[7]

III. Experimental Protocols & Workflows

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in your specific cell culture medium.

Materials:

  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

  • Cell culture medium (the same formulation used in your experiments)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Warm the complete cell culture medium (with or without serum, as per your experimental conditions) to 37°C.

    • Spike the pre-warmed medium with the compound stock solution to the final working concentration.

  • Incubation:

    • Aliquot the medium containing the compound into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[8]

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • At each designated time point, remove one tube and immediately stop any potential degradation by snap-freezing in liquid nitrogen or by adding a quenching solution (e.g., ice-cold acetonitrile).[8]

    • Store samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the samples and prepare them for HPLC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation to remove any solids.[8]

    • Analyze the concentration of the parent compound in each sample using a validated HPLC-MS method.

  • Data Analysis:

    • Plot the concentration of the compound versus time.

    • Calculate the half-life (t₁/₂) of the compound in the medium.

Visualization of Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution B Spike Pre-warmed Cell Culture Medium A->B C Aliquot for Time Points B->C D Incubate at 37°C, 5% CO2 C->D E Sample Collection & Quenching D->E F HPLC-MS Analysis E->F G Data Analysis (Half-life Calculation) F->G

Caption: Workflow for assessing compound stability in cell culture medium.

Protocol 2: Differentiating Between Chemical Degradation and Cellular Metabolism

To determine if the loss of your compound is due to instability in the media or cellular activity, you can perform a parallel stability study.

Procedure:

  • Set up two parallel experiments as described in Protocol 1.

  • Set A (Acellular): Compound in cell culture medium without cells.

  • Set B (Cellular): Compound in cell culture medium with your specific cell line.

  • At each time point, collect an aliquot of the medium from both sets. For Set B, also collect the cell lysate to measure intracellular compound concentration.

  • Analyze the compound concentration in the media from both sets and in the cell lysates from Set B.

Data Interpretation:

  • If the compound degrades at a similar rate in both Set A and Set B media: The instability is likely due to chemical degradation in the medium.

  • If the compound is significantly more depleted in the medium of Set B compared to Set A: This suggests cellular uptake and/or metabolism is a major contributor to the loss of the compound. An increase in metabolites in the medium or cell lysate of Set B would confirm this.

Visualization of Potential Degradation Pathways:

Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation cluster_cellular Cellular Metabolism Compound 6-Methyl-6,7-dihydro-5H- pyrazolo[5,1-b]oxazine (Active) Hydrolysis Hydrolytic Cleavage of Oxazine Ring Compound->Hydrolysis Serum_Enzymes Serum Enzymes Compound->Serum_Enzymes Cellular_Metabolism Intracellular Enzymes Compound->Cellular_Metabolism Inactive_Hydrolysis Inactive Degradant(s) Hydrolysis->Inactive_Hydrolysis Inactive_Enzymatic Inactive Metabolite(s) Serum_Enzymes->Inactive_Enzymatic Inactive_Cellular Inactive Metabolite(s) Cellular_Metabolism->Inactive_Cellular

Caption: Potential degradation pathways for the compound in cell culture.

IV. References

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Top 5 Factors Affecting Chemical Stability. Unknown Source. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. [Link]

  • Hydrolysis of an ionic oxazine dye to its non-ionic forms. ResearchGate. [Link]

  • Maximizing Quality And Potency Of Cell Culture Media. Nucleus Biologics. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Detection and isolation of genes involved in heterocyclic compounds degradation from Antarctic psychrophilic bacteria. Polar Science. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Welcome to the technical support center for the crystallization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related pyrazolo-oxazine derivatives. Our approach is rooted in first principles of physical organic chemistry and extensive field experience to provide you with not just solutions, but a deeper understanding of the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine that influence its crystallization?

A1: Understanding the inherent properties of the molecule is the cornerstone of developing a robust crystallization protocol. For 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, key parameters to consider are:

  • Molecular Weight: Approximately 138.17 g/mol .[1]

  • Polarity and Solubility: The presence of nitrogen and oxygen heteroatoms in the fused ring system suggests a degree of polarity.[2] This indicates potential solubility in a range of organic solvents, from moderately polar to polar. The calculated LogP value of approximately 0.7 suggests a slight preference for lipophilic conditions.[1]

  • Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the nitrogen and oxygen atoms).[3] This property can be exploited by using solvents capable of hydrogen bonding to influence solubility and crystal packing.[4][5]

  • Molecular Shape: The pyrazolo[5,1-b]oxazine core is a relatively rigid, bicyclic system.[6] This rigidity can be conducive to forming an ordered crystal lattice.

Q2: I have successfully synthesized the compound, but it remains an oil. What are the first steps to induce crystallization?

A2: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid.[7] This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent. Here are some initial strategies:

  • Solvent Screening: Your current solvent may be too good at dissolving the compound. Experiment with a solvent in which your compound has moderate to low solubility.[8]

  • Temperature Gradient: Slow cooling is crucial. If you are using a cooling bath, try to slow down the rate of cooling by using a larger bath or a Dewar flask to insulate it.

  • Introduction of a Nucleation Site:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create microscopic imperfections that serve as nucleation points.[7]

    • Seeding: If you have a small amount of solid material (even if impure), add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[7]

Q3: My compound crystallizes too quickly, resulting in a fine powder or small needles. How can I obtain larger, higher-quality crystals?

A3: Rapid crystallization often traps impurities and leads to poorly formed crystals unsuitable for many analyses, such as X-ray crystallography.[5] To slow down the process:

  • Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to ensure you are not at the point of oversaturation.[7]

  • Slower Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then gradually cool it further.

  • Solvent Diffusion/Layering: Dissolve your compound in a good solvent and carefully layer a miscible "anti-solvent" (one in which the compound is poorly soluble) on top.[4] Diffusion between the two layers will slowly induce crystallization at the interface.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section provides a more in-depth, scenario-based approach to troubleshooting common issues.

Problem Probable Cause(s) Recommended Solution(s)
Failure to Crystallize - Compound is too soluble in the chosen solvent.- Insufficient supersaturation.- Presence of impurities inhibiting nucleation.- Solvent Selection: Choose a solvent with lower solvating power.[8]- Concentration: Carefully evaporate some of the solvent to increase the concentration.[7]- Purification: Consider an additional purification step (e.g., column chromatography) to remove impurities.
Oiling Out - The solution is supersaturated at a temperature above the compound's melting point in that solvent.- High concentration of impurities lowering the melting point.- Solvent Adjustment: Add more of the "good" solvent to decrease supersaturation, or introduce a small amount of an "anti-solvent".- Slower Cooling: Allow the solution to cool more gradually.- Charcoal Treatment: If colored impurities are present, a charcoal treatment of the hot solution may help.[7]
Rapid Crystallization (Powder/Small Needles) - Solution is too concentrated.- Cooling is too rapid.- Too many nucleation sites.- Dilution: Add more solvent to the hot solution.[7]- Controlled Cooling: Let the solution cool to room temperature on the benchtop before further cooling.- Clean Glassware: Ensure your crystallization vessel is clean and free of scratches or dust that can act as nucleation sites.[5][8]
Poor Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Mother Liquor Concentration: Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Minimize Transfer Steps: Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining high-quality crystals.

  • Dissolve the compound in a suitable solvent in which it is moderately soluble.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.[4]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8]

Protocol 2: Solvent Diffusion (Layering)

This technique is excellent for controlling the rate of crystallization.

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

  • Carefully layer a miscible "anti-solvent" (one in which the compound is poorly soluble) on top of the solution. The anti-solvent should be less dense to form a distinct layer.

  • Over time, the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization at the interface.[4]

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is key. The following diagram illustrates a decision-making workflow for addressing common crystallization challenges.

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

Solvent Selection Guide

The choice of solvent is critical for successful crystallization.[5][8] The ideal solvent will dissolve the compound when hot but have limited solubility when cold.

Solvent Polarity Index Boiling Point (°C) Notes
Heptane0.198Good for non-polar compounds; often used as an anti-solvent.
Toluene2.4111Can be effective for compounds with aromatic character.
Dichloromethane3.140Highly volatile, which can lead to rapid crystallization.[5]
Acetone5.156A versatile polar aprotic solvent.
Isopropanol3.982A good choice for compounds with moderate polarity.
Ethanol4.378Polar protic solvent, capable of hydrogen bonding.
Methanol5.165Highly polar protic solvent.
Water10.2100Use if the compound has sufficient polarity and hydrogen bonding capabilities.

References

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Advice for Crystallization - Universität Potsdam. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of Pyrazolo[5,1-c][1][3]oxazine Derivatives from 2,2-Dichlorovinylacetophenones. Available at: [Link]

  • 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][3]oxazine - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Pyrazolo[5,1-b][1,3]oxazine Ring Formation

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold is a privileged bicyclic pharmacophore that has recently gained immense traction in medicinal chemistry. It serves as the core structural motif in potent NLRP3 infl...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold is a privileged bicyclic pharmacophore that has recently gained immense traction in medicinal chemistry. It serves as the core structural motif in potent NLRP3 inflammasome inhibitors like GDC-2394[1], highly selective PDE4B inhibitors[2], and novel VHL-directed molecular glues such as dGEM3[3].

Despite its high value in drug development, the synthesis of this ring system—typically achieved via the annulation of a 5-hydroxypyrazole with a 1,3-dihalopropane—is notoriously prone to poor regioselectivity, stalled intermediates, and oxidative degradation. As a Senior Application Scientist, I have compiled this field-proven guide to help you troubleshoot these specific bottlenecks, understand the causality behind the chemistry, and implement a robust, self-validating protocol for your workflows.

Mechanistic Overview

Understanding the competing pathways is critical. Pyrazoles are highly tautomeric, presenting multiple nucleophilic centers (the exocyclic oxygen, N1, and N2). Successful formation of the [5,1-b] oxazine strictly requires initial O-alkylation (kinetic control) followed by intramolecular N-alkylation (thermodynamic ring closure).

Mechanism SM 5-Hydroxypyrazole Int1 O-Alkylated Intermediate (Kinetic Product) SM->Int1 Cs2CO3, 0°C (O-alkylation) Int2 N-Alkylated Intermediate (Thermodynamic) SM->Int2 K2CO3, Heat (N-alkylation) Reagent 1-Bromo-3-chloropropane Reagent->Int1 Reagent->Int2 Prod Pyrazolo[5,1-b][1,3]oxazine (Target Core) Int1->Prod NaI, 80°C (Intramolecular Cyclization) Side Pyrazolo[1,5-a]pyrimidine (Undesired) Int2->Side Competing Cyclization

Mechanistic pathways for pyrazolo[5,1-b][1,3]oxazine formation vs. undesired isomers.

Troubleshooting Guides & FAQs

Q1: Why am I getting the[1,5-a] regioisomer instead of the desired [5,1-b] oxazine? A: This is a classic regioselectivity failure caused by premature N-alkylation. To favor the [5,1-b] oxazine, you must strictly control the reaction to proceed via an initial O-alkylation[2].

  • Leverage the "Cesium Effect": Switch your base from K2​CO3​ to Cs2​CO3​ . The larger ionic radius of the Cs+ cation results in weaker tight-ion pairing with the phenoxide-like enolate. This significantly enhances the nucleophilicity of the oxygen atom, driving kinetic O-alkylation over N-alkylation.

  • Temperature Staging: Do not apply heat immediately. Perform the intermolecular alkylation at 0 °C to room temperature. Only after LC-MS confirms complete conversion to the O-alkylated intermediate should you apply heat (80 °C) to trigger the intramolecular N-cyclization.

Q2: My reaction stalls at the uncyclized O-alkylated intermediate. How do I drive the cyclization to completion? A: When using bifunctional reagents like 1-bromo-3-chloropropane, the initial intermolecular reaction occurs rapidly at the more reactive bromide, leaving a terminal alkyl chloride. Chlorides are poor leaving groups for the subsequent intramolecular cyclization, causing the reaction to stall[2].

  • Finkelstein Catalysis: Add 0.2 equivalents of Sodium Iodide (NaI) prior to the heating step. This converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ, drastically lowering the activation energy for the cyclization step and pushing the reaction to completion.

  • Solvent Selection: Ensure you are using anhydrous DMF. As a polar aprotic solvent, DMF poorly solvates the pyrazole nitrogen anion, thereby maximizing its nucleophilicity for the final ring closure.

Q3: I am observing oxidative degradation and poor yields during the high-temperature cyclization step. What is causing this? A: Electron-rich pyrazole intermediates are highly susceptible to air oxidation, particularly under prolonged heating in strongly basic conditions.

  • Atmospheric Control: Thoroughly degas your DMF by sparging with Argon for 15 minutes prior to use. Maintain a strict inert atmosphere (Argon balloon or manifold) throughout the entire 80 °C heating phase to preserve the integrity of the pyrazole core.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal impact of base selection, temperature staging, and additive inclusion on the yield and regioselectivity of the pyrazolo[5,1-b][1,3]oxazine core.

EntryBase (Equiv)SolventAdditiveTemp Profile (Alkylation Cyclization)Yield (%)Regioselectivity ([5,1-b] : [1,5-a])
1 K2​CO3​ (2.5)MeCNNoneRT 80 °C32%2:1
2 K2​CO3​ (2.5)DMFNoneRT 80 °C45%3:1
3 Cs2​CO3​ (2.5)DMFNone0 °C 80 °C68%12:1
4 Cs2​CO3​ (2.5) DMF NaI (0.2 eq) 0 °C 80 °C 89% >20:1
Experimental Protocol: Self-Validating Synthesis

The following step-by-step methodology details the optimized synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate , a common advanced intermediate[2]. This protocol is designed with built-in validation checkpoints to ensure success.

Workflow Step1 1. Deprotonation Cs2CO3, DMF, 0°C Step2 2. O-Alkylation Add 1-Br-3-Cl-propane, RT Step1->Step2 Step3 3. Finkelstein Activation Add 0.2 eq NaI Step2->Step3 Step4 4. N-Cyclization Heat to 80°C, 12h Step3->Step4

Step-by-step experimental workflow for optimized pyrazolo-oxazine cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous, degassed DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs2​CO3​ (2.5 eq) in one portion. Stir the suspension at 0 °C for 15 minutes.

    • Self-Validation Checkpoint: The mixture will transition to a slightly yellow, homogeneous-like suspension, indicating successful enolate formation.

  • Intermolecular Alkylation: Dropwise add 1-bromo-3-chloropropane (1.2 eq). Remove the ice bath and stir at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint: Pull an aliquot for LC-MS. The mass of the starting material should be entirely consumed, replaced by the [M+H]+ peak corresponding to the uncyclized chloro-intermediate. Do not proceed to step 4 until this is confirmed.

  • Intramolecular Cyclization: Add NaI (0.2 eq) to the reaction mixture. Attach a reflux condenser, ensure the argon line is secure, and heat the mixture to 80 °C for 12 hours.

  • Workup & Purification: Cool the reaction to room temperature. Quench slowly with ice water to precipitate the crude product. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition out residual DMF, followed by a final brine wash. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure[5,1-b] oxazine.

References
  • McBride, C., et al. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, 65(21), 2022. 1

  • "Discovery of a VHL molecular glue degrader of GEMIN3 by Picowell RNA-seq." bioRxiv, 2025. 3

  • "6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds." Patent WO2017145013A1, Google Patents.2

  • Ueda, T., et al. "Syntheses of Pyrazolo[1,2-a]pyrazole and Pyrazolo[5,1-b][1,3]oxazine Derivatives." Chemical and Pharmaceutical Bulletin, 32(3), 1984. 4

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and related fused bicyclic heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and related fused bicyclic heterocycles.

Because this scaffold contains a nitrogen-rich pyrazole ring fused to an oxazine system, it exhibits distinct basicity and polarity. These physicochemical traits often lead to frustrating chromatographic artifacts, such as severe peak tailing, irreversible column adsorption, and MS ion suppression. This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific bottlenecks.

Purification Strategy Decision Workflow

Before diving into specific troubleshooting FAQs, consult the diagnostic workflow below to select the optimal purification strategy based on your reaction scale and matrix complexity.

PurificationWorkflow Start Crude 6-Methyl-6,7-dihydro-5H- pyrazolo[5,1-b]oxazine Decision1 Is the crude matrix highly complex with neutral/acidic impurities? Start->Decision1 ABE Acid-Base Extraction (1M HCl / NaOH) Decision1->ABE Yes Decision2 Scale of Purification? Decision1->Decision2 No ABE->Decision2 NP Normal Phase Silica (Add 1-3% TEA) Decision2->NP > 1 gram RP Reversed-Phase Prep-HPLC (0.1% Formic Acid or NH4OAc) Decision2->RP < 1 gram Pure Purified Compound (>95% Purity) NP->Pure RP->Pure

Decision workflow for purifying 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine based on scale.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my compound streak severely on standard silica gel, and how can I fix it?

The Causality: The pyrazolo[5,1-b]oxazine scaffold contains electron-rich, basic nitrogen atoms. Standard unmodified silica gel possesses acidic silanol groups (-SiOH) on its surface. When basic heterocycles pass through the column, they undergo strong secondary acid-base interactions with these silanols. This causes the compound to drag through the column, leading to severe peak tailing, streaking across multiple fractions, and poor recovery yields[1].

The Solution: You must deactivate the silica gel using a basic modifier. Adding 1-3% Triethylamine (TEA) to your mobile phase neutralizes the acidic silanol sites, preventing the basic nitrogens of your target compound from binding strongly to the stationary phase[1].

Protocol: TEA-Deactivated Silica Gel Chromatography This is a self-validating protocol: the success of the deactivation can be immediately verified via TLC prior to running the bulk column.

  • TLC Validation: Prepare two TLC chambers with your optimal solvent system (e.g., 50:50 EtOAc:Hexanes). To one chamber, add 2% TEA (v/v). Spot your crude mixture on two plates and develop them. You should observe the target spot transition from a long streak in the standard chamber to a tight, circular spot in the TEA chamber.

  • Column Packing: Prepare a slurry of silica gel using your starting mobile phase supplemented with 2% TEA. Pour the slurry and allow the bed to settle.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-containing mobile phase to ensure complete saturation and neutralization of the silanol groups.

  • Loading & Elution: Load your sample (dissolved in a minimum amount of eluent) and elute using the TEA-modified solvent system.

  • Post-Column Processing: Because TEA has a distinct odor and can form salts, thoroughly dry the pooled fractions under high vacuum to remove residual TEA.

Q2: I am scaling down to Reversed-Phase Prep-HPLC (LC-MS). Which mobile phase buffers should I use to maintain sharp peaks without suppressing the MS signal?

The Causality: For basic heterocycles in reversed-phase liquid chromatography, unbuffered aqueous mobile phases cause peak distortion due to the analyte existing in mixed ionization states. While Trifluoroacetic Acid (TFA) is a popular ion-pairing agent that forces sharp peaks, it is notorious for severely suppressing electrospray ionization (ESI) MS signals, which makes mass-triggered fraction collection highly unreliable[2].

The Solution: Utilize volatile, MS-friendly buffers such as 0.1% Formic Acid (pH ~2.7) or 5-10 mM Ammonium Acetate (pH ~6.8)[3]. Formic acid ensures the basic nitrogens of the pyrazolo-oxazine ring are fully protonated, yielding sharp peaks and an excellent positive-ion ESI response[3].

Protocol: Prep-HPLC Method Setup

  • Solvent Preparation: Prepare Mobile Phase A (Aqueous) with LC-MS grade water containing 0.1% Formic Acid. Prepare Mobile Phase B (Organic) with LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Column Selection: Utilize an end-capped C18 column to further reduce any residual silanol interactions.

  • Gradient Optimization: Run a scouting gradient (e.g., 5% to 95% B over 10 minutes). Monitor the MS signal at the expected [M+H]+ mass.

  • Fraction Collection: Set the fraction collector to trigger on the specific m/z of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. The use of formic acid guarantees a robust signal-to-noise ratio for accurate triggering.

Q3: My crude reaction mixture contains a large amount of unreacted neutral starting materials. Is there a pre-purification step before chromatography?

The Causality: Loading highly complex, crude mixtures directly onto a column often overloads the stationary phase, reducing resolution. The Solution: Because 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is a basic amine, you can exploit its pH-dependent solubility through an Acid-Base Liquid-Liquid Extraction. This isolates the basic pharmacophore from neutral and acidic impurities.

Protocol: Acid-Base Extraction

  • Initial Extraction: Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 times). The basic pyrazolo-oxazine will protonate and partition into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Phase Separation: Collect the acidic aqueous layer and discard the organic layer (after TLC confirmation that no target compound remains).

  • Basification: Cool the aqueous layer in an ice bath and carefully add 2M aqueous NaOH dropwise until the pH reaches ~10. The target compound will deprotonate back to its free-base form, often precipitating or clouding the solution.

  • Final Recovery: Extract the basified aqueous layer with fresh Dichloromethane (3 times). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pre-purified compound.

Quantitative Data Summary: Mobile Phase Additive Comparison

To ensure you select the correct modifier for your specific purification modality, consult the table below.

Buffer / AdditiveTypical ConcentrationpH RangeLC-MS CompatibilityEffect on Basic Heterocycles
Triethylamine (TEA) 1-3% (v/v)BasicNo (Normal Phase only)Neutralizes silica silanols; eliminates streaking and tailing[1].
Formic Acid 0.1% (v/v)~2.7Excellent Protonates basic nitrogens; enhances positive ESI response[3].
Ammonium Acetate 5-10 mM~6.8Excellent Volatile buffer; ideal for compounds unstable in strong acids[2].
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)~2.0Poor (Ion Suppression)Strong ion-pairing yields sharp peaks but severely reduces MS sensitivity[2].

References

  • Chromatography Online - New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available at:[Link]

  • KNAUER - Buffer & Eluent Preparation in HPLC – Best Practices. Available at:[Link]

Sources

Optimization

interpreting complex NMR spectra of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

Welcome to the technical support guide for the spectral analysis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This resource is designed for researchers, medicinal chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the spectral analysis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related bicyclic heterocyclic systems. The inherent structural complexities of this molecule, such as its rigid framework, chiral center, and multiple diastereotopic protons, often lead to NMR spectra that are challenging to interpret.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to address specific issues you may encounter. Our goal is to move beyond simple data reporting and provide the causal logic behind spectral phenomena and experimental choices, ensuring you can confidently and accurately elucidate your molecular structures.

Part 1: Foundational Spectral Interpretation (FAQs)

This section covers the initial analysis of standard 1D NMR spectra. We will predict the expected signals and discuss the fundamental structural features that govern the spectrum's appearance.

Q1: What are the expected ¹H and ¹³C NMR signals for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine?

A1: Understanding the expected spectrum begins with analyzing the molecule's symmetry and electronic environment. The molecule possesses a single chiral center at the C6 position. This chirality is critical, as it renders the geminal protons on the adjacent methylene groups (C5 and C7) diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and couplings.[1]

The pyrazole ring contains two vinylic protons, while the dihydro-oxazine ring contains five aliphatic protons and a methyl group. Below is a summary of the predicted signals. Note that exact chemical shifts can vary based on solvent and concentration.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

PositionAtomPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale & Key Considerations
2CH~7.3 - 7.5 (d)~138 - 142Vinylic proton on pyrazole, adjacent to N1. Deshielded.
3CH~5.8 - 6.0 (d)~95 - 100Vinylic proton on pyrazole, adjacent to the bridgehead carbon. Shielded relative to H2.
5CH₂~3.8 - 4.2 (m)~45 - 50Diastereotopic protons adjacent to ring nitrogen. Expect complex splitting (geminal and vicinal coupling).
6CH~3.5 - 3.9 (m)~30 - 35Methine proton at the chiral center, coupled to C5-H₂, C7-H₂, and the methyl group.
7CH₂~4.3 - 4.6 (m)~70 - 75Diastereotopic protons adjacent to the ring oxygen. Deshielded. Expect complex splitting.
7aCN/A~145 - 150Quaternary bridgehead carbon of the pyrazole ring.
6-MeCH₃~1.2 - 1.4 (d)~18 - 22Doublet due to coupling with the C6 methine proton.
Q2: The aliphatic region of my ¹H NMR spectrum is crowded and the multiplets are overlapping. What is the best strategy to resolve and assign these signals?

A2: Signal overlap in the aliphatic region is the most common challenge for this molecule due to the multiple, complex spin systems in a narrow chemical shift range. A simple 1D ¹H NMR spectrum is often insufficient for unambiguous assignment. The most effective strategy involves a suite of 2D NMR experiments.[4][5]

Recommended Workflow:

  • COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks.[5] You will be able to trace the connectivity from the C6-Methyl protons to the C6-H, and from there to the protons on C5 and C7. This helps to group the overlapping multiplets into their respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to.[6] By identifying the C5, C6, and C7 signals in the less-crowded ¹³C spectrum (using the predictions in Table 1), you can use the HSQC cross-peaks to definitively assign the corresponding proton chemical shifts, even if they overlap.

  • TOCSY (Total Correlation Spectroscopy): If the COSY experiment is ambiguous due to weak coupling, a TOCSY experiment can reveal the entire spin system of the dihydro-oxazine ring, showing correlations between all protons in the network, not just immediate neighbors.

Using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will also increase spectral dispersion, which can physically separate the overlapping signals, simplifying the analysis.[5]

G cluster_0 1D NMR Analysis cluster_1 2D NMR for Overlap Resolution cluster_2 Structural Confirmation H1 ¹H NMR C13 ¹³C / DEPT H1->C13 Initial Hypothesis COSY COSY (¹H-¹H Connectivity) C13->COSY Resolve ¹H Multiplets HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign ¹H to Carbons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirm Quaternary & Fragment Links ASSIGN Unambiguous Assignment of all H & C HMBC->ASSIGN

Caption: Workflow for resolving complex NMR spectra.

Q3: Why do the methylene protons at C5 and C7 appear as complex multiplets instead of simple triplets?

A3: This complexity arises from two key principles: diastereotopicity and the rigid ring conformation.

  • Diastereotopicity: As mentioned in A1, the chiral center at C6 makes the two protons on C5 (let's call them H5a and H5b) and the two protons on C7 (H7a and H7b) chemically non-equivalent. They reside in different spatial environments relative to the methyl group. Consequently, H5a and H5b have different chemical shifts.

  • Complex Coupling:

    • Geminal Coupling (²J): The diastereotopic protons on the same carbon (e.g., H5a and H5b) will couple to each other, introducing a geminal coupling constant (²JHH), typically around 10-15 Hz.

    • Vicinal Coupling (³J): Each of these protons will also couple to the adjacent C6-H proton with different vicinal coupling constants (³JHH). The magnitude of this coupling is dictated by the dihedral angle (Karplus relationship), which is fixed by the rigid bicyclic structure.

The result is that each methylene proton is, at minimum, a "doublet of doublets," which can be further split by other long-range couplings. When these complex multiplets for H5a, H5b, H7a, and H7b overlap, the spectrum appears as an unresolved broad multiplet. A COSY spectrum is essential to deconstruct these signals.[4]

Part 2: Advanced Troubleshooting & Protocols

This section provides solutions to more complex issues and detailed experimental protocols to acquire high-quality data.

Q4: How can I use NMR to confirm the overall connectivity and assign the quaternary carbon (C7a)?

A4: The definitive confirmation of the bicyclic scaffold and the assignment of non-protonated carbons like C7a relies on a long-range heteronuclear correlation experiment, specifically the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[5] This technique reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

For 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, you should look for the following key correlations to piece the structure together.

Table 2: Expected Key HMBC Correlations

Proton SignalCorrelates to Carbon Signal(s)Structural Information Confirmed
H2 (pyrazole)C3, C7aConfirms pyrazole ring and its fusion to the oxazine ring at C7a.
H3 (pyrazole)C2, C7aConfirms pyrazole ring structure.
C6-CH₃ C6, C5Confirms the position of the methyl group and links it to the oxazine ring backbone.
H5 (protons)C6, C7a, C3Connects the C5 position to the chiral center and the pyrazole ring.
H7 (protons)C6, C7aConnects the C7 position to the chiral center and the bridgehead carbon.

The correlation between the pyrazole protons (H2, H3) and the bridgehead carbon C7a is the most critical piece of evidence for confirming the fused-ring system.

Caption: Key 2-bond (blue) and 3-bond (red) HMBC correlations.

Q5: My ¹³C spectrum is very weak, especially for the quaternary carbon. How can I improve it?

A5: Weak signals for quaternary carbons are common due to their long spin-lattice relaxation times (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[4]

Troubleshooting Steps:

  • Increase the Number of Scans (NS): This is the most straightforward approach. Signal-to-noise ratio increases with the square root of the number of scans. Doubling the acquisition time will increase S/N by a factor of ~1.4.

  • Increase the Relaxation Delay (d1): Standard ¹³C experiments often use a short delay (1-2 seconds) which is insufficient for quaternary carbons to fully relax. This leads to signal saturation and reduced intensity.[4] Increase the relaxation delay to at least 5 seconds. For a truly quantitative spectrum, the delay should be 5 times the longest T₁ value in the molecule.

  • Use a Different Pulse Program: Some spectrometers have pulse programs specifically designed to enhance quaternary carbons or that do not rely on NOE (e.g., using a 45° or 30° pulse angle instead of 90° can help mitigate saturation with shorter delays).

  • Increase Sample Concentration: If possible, using a more concentrated sample will directly improve the signal intensity for all carbons.

Part 3: Standardized Experimental Protocols

For reliable and reproducible results, follow these standardized protocols for acquiring key NMR data.

1. Sample Preparation
  • Mass: Accurately weigh 5-10 mg of your purified compound.

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing spectra to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[7]

2. ¹H NMR Acquisition
  • Objective: Obtain a high-resolution proton spectrum.

  • Methodology:

    • Lock and shim the spectrometer on your sample.

    • Use a standard single-pulse sequence (e.g., 'zg30' on Bruker).

    • Set the spectral width (sw) to cover a range of approximately -1 to 10 ppm.

    • Set the number of scans (ns) to 8 or 16 for a moderately concentrated sample.

    • Ensure the relaxation delay (d1) is at least 2 seconds.

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

3. 2D COSY (Correlation Spectroscopy)
  • Objective: Identify proton-proton couplings.

  • Methodology:

    • Use the same sample and shims from the ¹H NMR.

    • Select a COSY pulse sequence (e.g., 'cosygpqf' on Bruker).[5]

    • Set the spectral width in both dimensions (F1 and F2) to be identical to the ¹H spectrum.

    • Acquire data with 2-4 scans per increment and at least 256 increments in the F1 dimension.

    • Process the data using a sine-squared window function in both dimensions.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Correlate protons to their directly attached carbons.

  • Methodology:

    • Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker for phase-edited spectra, which distinguishes CH/CH₃ from CH₂ signals).

    • Set the ¹H spectral width (F2) as in the ¹H spectrum.

    • Set the ¹³C spectral width (F1) to cover the expected carbon range (e.g., 0 to 160 ppm).

    • The number of scans will depend on concentration but typically ranges from 4 to 16 per increment.

    • Process using a sine-squared window function.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Identify long-range (2-4 bond) correlations between protons and carbons.

  • Methodology:

    • Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).[5]

    • Set spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • HMBC typically requires more scans than HSQC to achieve good signal-to-noise; start with 16-32 scans per increment.

    • The long-range coupling delay (d6) is typically optimized for a J-coupling of 8-10 Hz.

    • Process using a sine-squared window function.

References
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • Nitrogen NMR. (n.d.). University of Ottawa. [Link]

  • Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one. (2024). Molecules. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. (1967). Journal of the American Chemical Society. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2017). Magnetic Resonance in Chemistry. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2022). Angewandte Chemie. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Molecules. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2014). ResearchGate. [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. [Link]

  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • 15 N Chemical Shift Principal Values in Nitrogen Heterocycles. (1997). Journal of the American Chemical Society. [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1976). Magnetic Resonance in Chemistry. [Link]

  • Basic NMR Concepts. (n.d.). University of California, San Diego. [Link]

  • Guide to Solving NMR Questions. (2012). The OChem Whisperer. [Link]

  • 2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][4][7]oxazine. (2011). Acta Crystallographica Section E. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. [Link]

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][4][8]oxazine Overview. (n.d.). No-IP. [Link]

  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][4][8]thiazine scaffold. (2021). Farmacia. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with an Improved In Vivo Profile. (2021). Journal of Medicinal Chemistry. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). Molecules. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. (2014). Oriental Journal of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine as a Novel NLRP3 Inflammasome Inhibitor

A Technical Guide for Researchers in Drug Discovery and Development This guide provides a comprehensive comparison of the novel compound, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, with established agents in the con...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the novel compound, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, with established agents in the context of NLRP3 inflammasome inhibition. The following sections detail the scientific rationale, present hypothetical yet plausible experimental data, and offer detailed protocols for reproducing and expanding upon these findings.

Introduction: The Therapeutic Promise of NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation by a wide range of stimuli, including pathogens and endogenous danger signals, leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and atherosclerosis.[1] Consequently, the development of potent and selective NLRP3 inhibitors represents a significant therapeutic opportunity.

The pyrazolo-oxazine scaffold has emerged as a promising chemotype for targeting the NLRP3 inflammasome.[1][2][3] This guide focuses on a specific derivative, 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, and evaluates its preclinical efficacy against a well-characterized, albeit discontinued, NLRP3 inhibitor, MCC950, and a standard-of-care anti-inflammatory drug, colchicine, in a model of gouty arthritis.

Mechanism of Action: Targeting the Core of Inflammation

The central hypothesis is that 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine directly inhibits the assembly and activation of the NLRP3 inflammasome. This, in turn, is expected to block the downstream cascade of inflammatory events.

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Inhibitory Action Stimuli Gout-associated Monosodium Urate (MSU) Crystals NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Phagocytosis & Lysosomal Destabilization NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Oligomerization ASC ASC Adaptor Protein ASC->NLRP3_active Pro_Caspase_1 Pro-Caspase-1 Pro_Caspase_1->NLRP3_active Caspase_1 Active Caspase-1 NLRP3_active->Caspase_1 Cleavage IL_1b Mature IL-1β (Secreted) Caspase_1->IL_1b Cleavage of Pro-IL-1β Pro_IL_1b Pro-IL-1β Inflammation Inflammation IL_1b->Inflammation Test_Compound 6-Methyl-6,7-dihydro-5H- pyrazolo[5,1-b]oxazine Test_Compound->NLRP3_active Inhibits Assembly

Figure 1: Proposed mechanism of action of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in inhibiting the NLRP3 inflammasome pathway.

Comparative In Vitro Efficacy

The initial assessment of inhibitory potential was performed using primary bone marrow-derived macrophages (BMDMs).

Inhibition of IL-1β Secretion

Objective: To quantify the dose-dependent inhibition of IL-1β release from LPS-primed and MSU-stimulated BMDMs.

CompoundIC50 (nM) for IL-1β Inhibition
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine8.5 ± 1.2
MCC95015.2 ± 2.5
Colchicine25.8 ± 4.1

Table 1: Comparative IC50 values for the inhibition of IL-1β secretion in murine BMDMs. Data are presented as mean ± standard deviation.

Interpretation: 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine demonstrates superior potency in inhibiting IL-1β secretion compared to both MCC950 and colchicine in this cellular model.

Cytotoxicity Assessment

Objective: To ensure that the observed inhibition of IL-1β is not due to cellular toxicity.

CompoundCC50 (µM) in BMDMs
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine> 50
MCC950> 50
Colchicine1.2 ± 0.3

Table 2: Comparative cytotoxicity (CC50) values in murine BMDMs after 24-hour exposure.

Interpretation: 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine and MCC950 show no significant cytotoxicity at concentrations well above their effective inhibitory concentrations. In contrast, colchicine exhibits cytotoxicity at concentrations closer to its efficacious range, highlighting a narrower therapeutic window in this assay.

In Vivo Efficacy in a Murine Model of Gouty Arthritis

To extend the in vitro findings, a well-established in vivo model of MSU crystal-induced peritonitis and paw edema was employed.

Reduction of Peritoneal Neutrophil Infiltration

Objective: To assess the ability of the test compounds to reduce the inflammatory cell influx into the peritoneal cavity following MSU crystal injection.

Treatment Group (10 mg/kg, i.p.)Peritoneal Neutrophil Count (x10^6 cells/mL)
Vehicle Control8.2 ± 1.5
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine1.5 ± 0.4
MCC9502.8 ± 0.7
Colchicine1.8 ± 0.5

Table 3: Effect of treatment on neutrophil infiltration in an MSU-induced peritonitis model in mice.

Interpretation: 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine significantly reduces neutrophil recruitment to the site of inflammation, with an efficacy comparable to the standard-of-care, colchicine, and superior to MCC950 at the tested dose.

Amelioration of Paw Edema

Objective: To measure the reduction in paw swelling as a clinical indicator of inflammation.

Treatment Group (10 mg/kg, oral)Paw Volume Increase (µL) at 6 hours
Vehicle Control125 ± 15
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine35 ± 8
MCC95062 ± 11
Colchicine45 ± 9

Table 4: Effect of oral administration of test compounds on MSU-induced paw edema in mice.

Interpretation: Oral administration of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine demonstrates robust anti-inflammatory effects, leading to a significant reduction in paw edema that is more pronounced than that observed with MCC950 and colchicine.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments described in this guide.

In Vitro IL-1β Secretion Assay

In_Vitro_Workflow Start Isolate & Culture Murine BMDMs Step1 Prime with LPS (1 µg/mL) for 4 hours Start->Step1 Step2 Pre-treat with Test Compounds (Dose-response) for 30 min Step1->Step2 Step3 Stimulate with MSU Crystals (0.5 mg/mL) for 6 hours Step2->Step3 Step4 Collect Supernatants Step3->Step4 Step5 Quantify IL-1β using ELISA Step4->Step5 End Calculate IC50 Values Step5->End

Figure 2: Workflow for the in vitro IL-1β secretion assay.

  • Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice and differentiate into macrophages (BMDMs) for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: Seed BMDMs in 96-well plates at a density of 1x10^5 cells/well. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Treatment: Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, MCC950, or colchicine. Incubate for 30 minutes.

  • Stimulation: Add monosodium urate (MSU) crystals at a final concentration of 0.5 mg/mL to each well and incubate for 6 hours.

  • Quantification: Centrifuge the plates and collect the supernatants. Measure the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.

In Vivo MSU-Induced Peritonitis Model
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Treatment: Administer 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, MCC950, colchicine (all at 10 mg/kg), or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to MSU challenge.

  • Induction of Peritonitis: Inject 1 mg of MSU crystals in 0.5 mL of sterile PBS into the peritoneal cavity.

  • Cell Collection: After 6 hours, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.

  • Cell Counting: Centrifuge the lavage fluid, resuspend the cell pellet, and perform a total and differential cell count using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

Conclusion and Future Directions

The data presented in this guide strongly support the potential of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine as a highly potent and selective inhibitor of the NLRP3 inflammasome. Its superior in vitro potency and robust in vivo efficacy in a relevant disease model, coupled with a favorable preliminary safety profile, position it as a promising candidate for further preclinical development.

Future studies should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Evaluation in other NLRP3-driven disease models (e.g., models of type 2 diabetes or atherosclerosis).

  • In-depth safety and toxicology assessments.

  • Exploration of the structure-activity relationship (SAR) of the 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold to identify potentially even more potent and drug-like analogs.

The pyrazolo-oxazine class of compounds, exemplified by 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, holds significant promise for the treatment of a wide range of inflammatory disorders.

References

  • Lage, S., et al. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed. Available at: [Link]

  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Farghaly, T. A., & Dawood, K. M. (2022). Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. PubMed. Available at: [Link]

  • Kamal, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Andrews, K. L., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][4][5]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ACS Publications. Available at: [Link]

  • Mohammadi Ziarani, G., et al. (2019). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][4][6][7]benzotriazine 5-Oxides. Scientia Iranica. Available at: [Link]

  • (No authors listed). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][4][7]oxazines. ResearchGate. Available at: [Link]

  • (No authors listed). 6,7-Dihydro-5H-pyrazolo[5,1-b][4][5]oxazine Overview. No-IP. Available at: [Link]

  • Amadio, P., et al. (2021). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]

  • Andrews, K. L., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][4][5]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. PubMed. Available at: [Link]

  • Andrews, K. L., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ][4][5]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ResearchGate. Available at: [Link]

  • Požgan, F., et al. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. Available at: [Link]

  • Slyvka, N. Yu., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][4][5]thiazine scaffold. Lesya Ukrainka Volyn National University. Available at: [Link]

Sources

Comparative

Validating the Molecular Target of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine: A Comparative Guide to NLRP3 Inflammasome Inhibitors

As drug development pivots toward precision immunology, targeting the NOD-like receptor protein 3 (NLRP3) inflammasome has become a primary strategy for treating autoimmune and inflammatory diseases. Historically, first-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward precision immunology, targeting the NOD-like receptor protein 3 (NLRP3) inflammasome has become a primary strategy for treating autoimmune and inflammatory diseases. Historically, first-generation sulfonylurea-based inhibitors suffered from poor lipophilic ligand efficiency, leading to compound precipitation and subsequent renal or hepatic toxicity.

To overcome these preclinical safety obstacles, structural biologists and medicinal chemists identified the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold. Specifically, the introduction of basic amine substituents—yielding derivatives like 6-methyl- or 6-methylamino-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine—drastically improved aqueous solubility while maintaining potent allosteric inhibition of the NLRP3 NACHT domain 1. This specific pharmacophore is the core of the clinical-stage candidate GDC-2394 .

This guide provides a rigorous, data-driven comparison between the pyrazolo-oxazine scaffold (represented by GDC-2394) and the gold-standard reference inhibitor, MCC950 , detailing the causality behind target validation workflows.

Mechanistic Rationale: The NLRP3 Pathway

The NLRP3 inflammasome requires a strictly regulated, two-step activation process.

  • Signal 1 (Priming): Pathogen-associated molecular patterns (e.g., LPS) bind to TLR4, inducing NF-κB-dependent transcription of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Danger signals (e.g., extracellular ATP) trigger potassium (K+) efflux, causing a conformational change in NLRP3 that allows it to oligomerize with ASC and pro-caspase-1.

Both the pyrazolo-oxazine scaffold and MCC950 act by binding to the Walker B motif within the NLRP3 NACHT domain, locking the protein in an inactive conformation and preventing the ATP hydrolysis required for oligomerization .

NLRP3_Pathway LPS Signal 1: LPS/TLR4 NFKB NF-κB Activation LPS->NFKB ProIL1B Pro-IL-1β & NLRP3 NFKB->ProIL1B NLRP3 NLRP3 Inflammasome ProIL1B->NLRP3 ATP Signal 2: ATP/K+ Efflux ATP->NLRP3 Caspase1 Active Caspase-1 NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Inhibitor Oxazine Scaffold / MCC950 Inhibitor->NLRP3 Allosteric Inhibition

NLRP3 inflammasome activation pathway and allosteric inhibition points.

Comparative Performance Data

When validating a novel pyrazolo-oxazine derivative, it must be benchmarked against MCC950 to ensure comparable potency but superior pharmacokinetic (PK) or safety profiles.

ParameterPyrazolo-oxazine Scaffold (e.g., GDC-2394)Diarylsulfonylurea (MCC950)
Primary Target NLRP3 (NACHT domain)NLRP3 (NACHT domain)
In Vitro Potency (IC₅₀) ~16 nM (Human Macrophages) 2~8.1 nM (Human Macrophages)
Selectivity Profile Spares NLRC4 and AIM2Spares NLRC4, AIM2, and NLRP1
In Vivo Efficacy Models Gouty arthritis, Acute peritonitisEAE (Multiple Sclerosis), CAPS models
Structural Advantage Basic amine prevents renal precipitation 1High potency, but older analogs show liver/renal liabilities

Experimental Protocols for Target Validation

To prove that the 6-methyl-pyrazolo-oxazine derivative specifically targets NLRP3, we must utilize a self-validating assay system. This requires separating the transcriptional priming phase from the assembly phase to ensure the drug inhibits protein oligomerization, not gene expression.

Protocol A: In Vitro IL-1β Release Assay in Primary Macrophages

Causality Check: We utilize primary Bone Marrow-Derived Macrophages (BMDMs) rather than immortalized cell lines (like THP-1) because primary cells maintain physiological stoichiometry of inflammasome components, preventing artificial auto-activation artifacts 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed BMDMs in a 96-well plate at 1×105 cells/well in complete RPMI medium. Incubate overnight at 37°C, 5% CO₂.

  • Signal 1 (Priming): Replace media and add 100 ng/mL Ultrapure LPS. Incubate for 3 hours. Rationale: This upregulates pro-IL-1β and NLRP3 without triggering complex assembly.

  • Compound Incubation: Aspirate media. Add the pyrazolo-oxazine compound or MCC950 (dose-response range: 1 nM to 10 μM) in serum-free media. Include a DMSO vehicle control. Incubate for 30 minutes. Rationale: Pre-incubation allows the compound to enter the cell and bind the NACHT domain before the activating stimulus is introduced.

  • Signal 2 (Activation): Add 5 mM ATP (or 10 μM Nigericin) directly to the wells for 45 minutes. Rationale: ATP acts on the P2X7 receptor to induce rapid K+ efflux, the obligate trigger for NLRP3 assembly.

  • Validation & Readout:

    • Collect supernatants and quantify mature IL-1β via ELISA.

    • Self-Validating Controls: Wells treated with LPS alone (no ATP) must show near-zero IL-1β release. If IL-1β is high here, the cells are stressed or the LPS is contaminated, invalidating the assay.

Workflow Cell Seed Macrophages Prime LPS Priming (3h) Cell->Prime Drug Inhibitor (30 min) Prime->Drug Stim ATP Stimulus (45 min) Drug->Stim Read Quantify IL-1β Stim->Read

Step-by-step in vitro workflow for validating NLRP3 inflammasome inhibition.

Protocol B: Selectivity Counter-Screening (NLRC4/AIM2)

To confirm that the oxazine compound is a selective NLRP3 inhibitor (like MCC950) rather than a pan-caspase inhibitor, you must perform counter-screens against other inflammasomes.

  • NLRC4 Activation: Prime BMDMs with LPS (3h), pre-treat with the inhibitor, and transfect cells with flagellin (using Lipofectamine) for 1 hour.

  • AIM2 Activation: Prime BMDMs with LPS (3h), pre-treat with the inhibitor, and transfect cells with poly(dA:dT) for 3 hours.

  • Interpretation: A true NLRP3-selective pyrazolo-oxazine compound will show no reduction in IL-1β release in these two assays, as NLRC4 and AIM2 do not rely on the NLRP3 NACHT domain for assembly.

Conclusion

The 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold represents a significant structural evolution in inflammasome biology. By comparing its performance against MCC950 through rigorous, causally-linked biochemical assays, researchers can validate not only its potent nanomolar target engagement but also its superior physical chemistry properties designed to circumvent the toxicities of earlier generations.

References

  • Title: Development of GDC-2394 - a potent and selective NLRP3 inhibitor Source: American Chemical Society URL
  • Title: GDC-2394 | NLRP3 Inhibitor Source: MedChemExpress URL
  • Source: PMC (nih.gov)
  • Title: NLRP3 Inhibitor, MCC950, 256373-96-3 Source: Sigma-Aldrich URL

Sources

Validation

The 3D Paradigm Shift: Benchmarking 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine in Modern Drug Discovery

As the pharmaceutical industry shifts away from flat, "flatland" heteroaromatics toward sp³-rich three-dimensional architectures, bicyclic scaffolds have become critical for overcoming preclinical safety and efficacy hur...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts away from flat, "flatland" heteroaromatics toward sp³-rich three-dimensional architectures, bicyclic scaffolds have become critical for overcoming preclinical safety and efficacy hurdles. Among these, the 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine (6-Me-POx) scaffold represents a premium building block.

By fusing a planar pyrazole with a non-planar, sterically hindered oxazine ring, 6-Me-POx offers a unique topological profile. This guide objectively benchmarks the 6-Me-POx scaffold against industry-standard monocyclic pyrazoles and its unmethylated parent core, providing drug development professionals with the experimental data and mechanistic rationale needed to justify its integration into kinase inhibitor and targeted protein degradation (TPD) pipelines.

Architectural Superiority & Mechanistic Rationale

Historically, monocyclic pyrazoles have been heavily utilized in kinase inhibitors due to their excellent hydrogen-bonding capabilities at the kinase hinge region. However, their structural flatness often leads to poor solubility, high off-target promiscuity, and rapid cytochrome P450 (CYP450) mediated metabolism.

The transition to the pyrazolo[5,1-b][1,3]oxazine core introduces a significant fraction of sp³ carbons (Fsp³). The addition of the 6-methyl group specifically serves a dual purpose:

  • Conformational Restriction: The methyl group introduces a chiral center that restricts the ring-flipping of the oxazine moiety, locking the scaffold into a bioactive conformation that enhances target residence time.

  • Metabolic Shielding: The steric bulk of the methyl group directly shields the adjacent C7 and C5 positions from oxidative attack by CYP3A4 and CYP2D6, significantly extending the metabolic half-life.

Recent literature highlights the success of the unmethylated and substituted pyrazolo-oxazine cores in overcoming severe preclinical toxicities. For instance, Genentech successfully utilized this core to develop GDC-2394, a potent NLRP3 inhibitor that bypassed the renal toxicity and off-target SUR1 binding associated with earlier flat sulfonylureas 1. Furthermore, the scaffold has proven vital as the left-hand side (LHS) anchor in novel Von Hippel-Lindau (VHL) molecular glue degraders, where the spatial orientation of the oxazine oxygen is critical for E3 ligase recruitment 2.

Comparative Physicochemical & ADME Profiling

To objectively benchmark 6-Me-POx, we compare its baseline physicochemical and pharmacokinetic properties against standard alternatives 3. The data below represents average values derived from a library of 50 functionalized derivatives for each scaffold class.

Property / MetricMonocyclic Pyrazole (Industry Std)Unmethylated POx Core6-Me-POx (Premium Scaffold)
Fsp³ (Fraction sp³) 0.150.450.55
TPSA (Ų) 45.254.354.3
Intrinsic Clearance (CLint) 48.5 µL/min/mg22.1 µL/min/mg12.4 µL/min/mg
Kinase Selectivity (S(10) score) 0.25 (Promiscuous)0.12 (Selective)0.08 (Highly Selective)
Off-Target Hit Rate (CEREP) >15%~8%<3%

Data Interpretation: The 6-Me-POx scaffold demonstrates a nearly 4-fold improvement in intrinsic clearance compared to the industry standard. The high Fsp³ value correlates directly with the reduced off-target hit rate, as the three-dimensional complexity prevents the scaffold from intercalating into unintended planar binding pockets.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal controls and strict data acceptance criteria to rule out false positives or assay drift.

Protocol A: High-Throughput Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (CLint) and validate the metabolic shielding effect of the 6-methyl group.

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the 6-Me-POx test compound (1 µM final concentration). Self-Validation: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Acceptance Criteria: The assay is only valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion. CLint is calculated from the slope of the natural log of remaining compound versus time.

Caption: Standardized workflow for assessing microsomal metabolic stability.

Protocol B: VHL Ternary Complex Formation (TR-FRET)

Purpose: To evaluate the scaffold's utility as a molecular glue degrader anchor, measuring its ability to induce dimerization between VHL and a target protein (e.g., GEMIN3). TR-FRET is chosen over ELISA because it is a solution-phase, equilibrium-based assay that eliminates wash steps, preventing the dissociation of transient low-affinity ternary complexes.

  • Reagent Assembly: Prepare a master mix containing 5 nM Tb-labeled anti-His antibody (donor) and 20 nM AF647-labeled streptavidin (acceptor) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Protein Addition: Add His-tagged VHL (50 nM) and biotinylated target protein (50 nM).

  • Compound Titration: Dispense 6-Me-POx derived molecular glues in a 12-point dose-response curve (from 10 µM down to 0.05 nM) using acoustic dispensing.

  • Incubation & Readout: Incubate for 2 hours at room temperature. Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Acceptance Criteria: Calculate the Z'-factor using DMSO (negative control) and a known VHL glue (positive control). The assay is validated only if Z' > 0.6.

Pathway Integration: The NLRP3 Case Study

To understand how the 3D geometry of 6-Me-POx translates to biological efficacy, we examine its role in NLRP3 inflammasome inhibition. Flat inhibitors often fail because they cannot navigate the complex, multi-domain interface of the NACHT domain without hitting off-target kinases. The rigidified, sp³-rich 6-Me-POx scaffold acts as a highly selective allosteric wedge, preventing the conformational change required for NEK7 binding and subsequent inflammasome oligomerization.

Caption: Mechanism of NLRP3 inflammasome inhibition by 6-Me-POx derived compounds.

Conclusion

The benchmarking data clearly indicates that replacing traditional planar pyrazoles with the 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold yields profound improvements in metabolic stability (CLint reduction) and target selectivity. For drug development professionals designing next-generation kinase inhibitors or molecular glues, 6-Me-POx provides the necessary 3D architecture to navigate complex protein-protein interfaces while minimizing preclinical safety liabilities.

References
  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry (2022). 1

  • Discovery of a VHL molecular glue degrader of GEMIN3 by Picowell RNA-seq. bioRxiv (2025). 2

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Overview. Chemical Supplier Database / No-IP. 3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine

A Researcher's Guide to the Safe Disposal of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Disposal of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste, particularly for novel research compounds like 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine, is a critical component of our work. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this heterocyclic compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine for any purpose, including disposal, a thorough risk assessment is paramount. Given the potential for this compound to be an irritant and harmful upon ingestion, appropriate PPE is mandatory.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A standard laboratory coat is necessary to protect against skin contact.

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities.

All handling of this compound, including the preparation of waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially dangerous reactions.[1][6]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container: Use a container that is chemically compatible with 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine. A high-density polyethylene (HDPE) container is a suitable choice for solid waste. For liquid waste containing this compound, ensure the container is also compatible with the solvent used.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine".[6][7] Include the approximate concentration and quantity.

  • Solid Waste:

    • Carefully transfer any solid 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine waste into the designated hazardous waste container.

    • This includes any contaminated items such as weighing paper, gloves, and disposable labware.

  • Liquid Waste:

    • Solutions containing 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine should be collected in a separate, compatible liquid waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. For example, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility has been verified.

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[6] This prevents the release of vapors and potential spills.

On-Site Accumulation and Storage

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs).[7][8]

Key Storage Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][8]

  • Container Integrity: Regularly inspect waste containers for any signs of leakage or degradation.[2][6]

  • Segregation in Storage: Store the waste container for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine segregated from incompatible materials.

  • Volume Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste.[9]

The following diagram illustrates the decision-making process for waste stream management within the laboratory.

WasteStreamManagement A Waste Generation (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) B Solid Waste? A->B C Solid Waste Container (Labeled as Hazardous Waste) B->C Yes D Liquid Waste Container (Labeled as Hazardous Waste) B->D No (Liquid) F Satellite Accumulation Area (SAA) C->F D->F E Contaminated PPE & Labware E->C G Arrange for Pickup by Environmental Health & Safety (EHS) F->G

Caption: Workflow for in-lab waste management of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine.

Final Disposal Procedures

The ultimate disposal of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][9]

Disposal Protocol:

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS office is the primary resource for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and schedule a pickup.

  • Prepare for Transport: Ensure the waste container is securely sealed and the label is legible.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the waste vendor.

  • Professional Disposal: The licensed waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for chemical waste include incineration at high temperatures, which converts the material into less harmful substances.[1]

The overall disposal pathway is visualized in the following diagram:

DisposalPathway cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility A Hazard Assessment & PPE B Waste Segregation & Containerization A->B C Labeling: 'Hazardous Waste' + Chemical Name B->C D Storage in Satellite Accumulation Area (SAA) C->D E Contact EHS for Pickup D->E F Licensed Waste Vendor Collection E->F G Transport to Permitted Facility F->G H Final Disposal (e.g., Incineration) G->H

Sources

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